molecular formula C8H7FO3 B042768 Methyl 2-fluoro-4-hydroxybenzoate CAS No. 197507-22-5

Methyl 2-fluoro-4-hydroxybenzoate

Numéro de catalogue: B042768
Numéro CAS: 197507-22-5
Poids moléculaire: 170.14 g/mol
Clé InChI: WYSPMXSNCAFCFV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-fluoro-4-hydroxybenzoate (CAS 197507-22-5) is a valuable chemical intermediate in medicinal and organic synthesis. This compound, with a molecular formula of C8H7FO3 and a molecular weight of 170.14 g/mol, is primarily recognized for its role in the preparation of compounds that act as inhibitors of cytosolic phospholipase A2α (cPLA2α) . This key enzyme is involved in inflammatory pathways, making its inhibitors subjects of significant research interest. Beyond its biological activity, this compound serves as a key synthetic building block. It is specifically employed as an intermediate in the synthesis of more complex molecules, such as 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid methyl ester . The compound has a density of approximately 1.309 g/cm³ and a boiling point of around 287°C . It is slightly soluble in water and should be stored at ambient temperatures or between 2-8°C under an inert atmosphere for maximum stability . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care: this compound may cause skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSPMXSNCAFCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625798
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197507-22-5
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical characteristics of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable intermediate in the synthesis of more complex molecules. Notably, it serves as a precursor for compounds designed to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological relevance of this compound.

Physicochemical Characteristics

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compoundMethyl 4-fluoro-2-hydroxybenzoate (Isomer)Methyl 4-fluoro-3-hydroxybenzoate (Isomer)
CAS Number 197507-22-5[1][4]392-04-1[5][6]214822-96-5
Molecular Formula C₈H₇FO₃[1][4]C₈H₇FO₃[6]C₈H₇FO₃
Molecular Weight 170.14 g/mol [1][4]170.14 g/mol [6]170.14 g/mol
Appearance White to Yellow Solid[1]Solid[6]Not specified
Melting Point Data not available42 °C[5]Not specified
Boiling Point Data not available225 °C[5]Not specified
Solubility Slightly soluble in water[2][3]Not specifiedNot specified
pKa Data not availableData not availableData not available
Spectral Data

¹H NMR (300 MHz, DMSO-d₆): δ 10.80 (1H, br), 7.73-7.79 (1H, m), 6.61-6.72 (2H, m), 3.79 (3H, s).[2]

Note: 13C NMR and FT-IR spectral data for this compound were not available in the reviewed literature. Spectroscopic data for related compounds are often used for comparative purposes in the absence of direct data.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 2-fluoro-4-hydroxybenzoic acid.[2]

Reaction:

G 2-fluoro-4-hydroxybenzoic_acid 2-fluoro-4-hydroxybenzoic acid Methyl_2_fluoro_4_hydroxybenzoate This compound 2-fluoro-4-hydroxybenzoic_acid->Methyl_2_fluoro_4_hydroxybenzoate + Methanol Methanol Methanol->Methyl_2_fluoro_4_hydroxybenzoate + H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_2_fluoro_4_hydroxybenzoate Heat Heat (90°C, 16h) Heat->Methyl_2_fluoro_4_hydroxybenzoate

Caption: Synthesis of this compound.

Detailed Methodology:

  • Dissolution: Dissolve 50.0 g of 2-fluoro-4-hydroxybenzoic acid in 700 mL of methanol in a suitable reaction vessel.[2]

  • Catalyst Addition: Carefully add 10 mL of concentrated sulfuric acid to the solution as a catalyst.[2]

  • Reaction: Heat the mixture with stirring at 90°C for 16 hours.[2]

  • Work-up: After the reaction is complete, concentrate the reaction solution under reduced pressure.[2]

  • Purification: Wash the resulting colorless crystals with water and dry to obtain the final product.[2] This procedure has been reported to yield approximately 51 g (94%) of this compound.[2]

Purification

The primary purification method described is recrystallization following the reaction work-up, which involves washing the crude product with water. For structurally similar compounds, purification is often achieved by redissolving the crude product in an organic solvent like ethyl acetate, washing with a saturated aqueous sodium bicarbonate solution and then brine, drying the organic phase over anhydrous sodium sulfate, and finally removing the solvent under reduced pressure.[7]

Biological Relevance and Signaling Pathways

This compound is a known intermediate in the synthesis of compounds that inhibit cytosolic phospholipase A2α (cPLA2α).[2] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes, by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[8] Inhibition of cPLA2α is therefore a promising therapeutic strategy for a range of inflammatory diseases.[9]

cPLA2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active cPLA2a_active->Membrane_Phospholipids Hydrolysis Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins via Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes via Inflammatory_Stimuli Inflammatory Stimuli (e.g., Growth Factors) MAPK_PI3K MAPK/PI3K Pathways Inflammatory_Stimuli->MAPK_PI3K MAPK_PI3K->cPLA2a_inactive Phosphorylation COX COX enzymes LOX LOX enzymes Inhibitor Inhibitor (e.g., Benzoate Derivative) Inhibitor->cPLA2a_active Inhibition

Caption: The cPLA2α signaling pathway and point of inhibition.

Experimental Protocol: cPLA2α Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of synthetic compounds, such as derivatives of this compound, on cPLA2α. This assay typically measures the release of a detectable substrate from a phospholipid.

Workflow for cPLA2α Inhibition Assay:

assay_workflow A Prepare cPLA2α enzyme solution C Incubate enzyme with test compound A->C B Prepare test compound dilutions (e.g., benzoate derivatives) B->C D Add phospholipid substrate C->D E Incubate reaction mixture D->E F Measure product formation (e.g., spectrophotometrically) E->F G Calculate % inhibition and IC₅₀ F->G

Caption: General workflow for a cPLA2α inhibition assay.

Detailed Methodology (Illustrative Example):

This protocol is based on a common method using a chromogenic substrate.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at the optimal pH for the enzyme.

    • Reconstitute the cPLA2α enzyme in the assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., a derivative of this compound) in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare the substrate solution (e.g., a phospholipid with a chromogenic or fluorogenic tag).

  • Assay Procedure:

    • In a microplate, add the cPLA2α enzyme solution to each well.

    • Add the different concentrations of the test inhibitor to the wells. Include a positive control (a known cPLA2α inhibitor) and a negative control (solvent only).

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (if necessary, depending on the assay format).

    • Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Conclusion

This compound is a key building block in the synthesis of potential therapeutic agents, particularly those targeting the cPLA2α-mediated inflammatory pathway. While comprehensive physicochemical data for this specific compound is not fully available, its synthesis is well-documented. The provided protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related compounds. Further characterization of its physical and spectral properties, along with detailed studies of the inhibitory mechanisms of its derivatives, will be crucial for advancing its application in medicinal chemistry.

References

An In-depth Technical Guide to Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoate core with fluoro and hydroxyl substitutions, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed experimental protocols for its synthesis and analysis, and its role as a key intermediate in the development of therapeutic agents.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for this compound.

Identifier TypeDataSource
CAS Number 197507-22-5[1]
IUPAC Name This compoundN/A
Synonym 2-Fluoro-4-hydroxybenzoic acid methyl ester[1]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
InChI Key WYSPMXSNCAFCFV-UHFFFAOYSA-NN/A
SMILES COC(=O)c1ccc(O)cc1FN/A

digraph "Methyl_2_fluoro_4_hydroxybenzoate_Identifiers" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Compound" [label="{this compound | C₈H₇FO₃}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Identifiers" [label=" CAS Number: 197507-22-5 | IUPAC Name: this compound | SMILES: COC(=O)c1ccc(O)cc1F | InChIKey: WYSPMXSNCAFCFV-UHFFFAOYSA-N"];

"Compound" -> "Identifiers" [arrowhead=normal]; }

Caption: Key identifiers for this compound.

Synthesis Protocol

Reaction: Esterification of 2-fluoro-4-hydroxybenzoic acid with methanol.

Materials:

  • 2-fluoro-4-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 2-fluoro-4-hydroxybenzoic_acid 2-fluoro-4-hydroxybenzoic acid Esterification Esterification (Reflux) 2-fluoro-4-hydroxybenzoic_acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Workup Aqueous Work-up & Extraction Esterification->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of this compound. The following is a proposed starting point for method development.

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic or acetic acid
Elution Isocratic or gradient
Flow Rate 1.0 mL/min
Detection UV at approximately 254 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

Method Development Notes: The exact mobile phase composition and gradient profile will need to be optimized to achieve adequate separation from impurities and starting materials. The UV detection wavelength should be optimized based on the UV spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing direct biological activities or involvement in signaling pathways for this compound itself. However, its significance lies in its use as a key intermediate in the synthesis of more complex, biologically active molecules.

Role as an Intermediate for cPLA₂α Inhibitors:

This compound is a precursor in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA₂α). cPLA₂α is an enzyme that plays a crucial role in the inflammatory response by releasing arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[4][5] By serving as a building block for cPLA₂α inhibitors, this compound contributes to the development of potential anti-inflammatory therapeutics.

Due to the lack of information on specific signaling pathways for the title compound, a diagram illustrating a potential, though unconfirmed, downstream effect of its derivatives is not provided to avoid speculation.

Conclusion

This compound is a valuable chemical intermediate with established identifiers. While specific experimental protocols for this particular isomer are not widely published, standard organic chemistry techniques such as Fischer esterification and RP-HPLC can be readily adapted for its synthesis and analysis. Its primary known utility is in the synthesis of cPLA₂α inhibitors, highlighting its potential in the development of novel anti-inflammatory drugs. Further research into the direct biological effects of this compound may reveal additional therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited direct experimental data on this specific ester, this guide synthesizes findings from studies on its parent compound, 2-fluoro-4-hydroxybenzoic acid, and related benzoate derivatives. Through an examination of intramolecular interactions and substituent effects, a detailed portrait of the molecule's likely conformational preferences is presented. This document includes a summary of relevant quantitative structural data, detailed experimental protocols for structural elucidation, and visualizations of the analytical workflow and key molecular interactions.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the development of novel therapeutic agents.[1][2] Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on a benzoate framework, imparts specific electronic and steric properties that are crucial for its application in medicinal chemistry. Understanding the three-dimensional structure and conformational landscape of this molecule is paramount for predicting its reactivity, molecular recognition properties, and ultimately, its role in the biological activity of larger drug molecules.

Predicted Molecular Structure and Conformation

The conformational preferences of this compound are primarily dictated by the interplay of its functional groups: the 2-fluoro, 4-hydroxyl, and methyl ester moieties. The orientation of these groups is largely influenced by the potential for intramolecular hydrogen bonding.

Based on studies of 2-fluoro-4-hydroxybenzoic acid, it is predicted that the most stable conformer of this compound will feature an intramolecular hydrogen bond between the hydroxyl group at position 4 and the fluorine atom at position 2 is unlikely due to the distance. However, a significant intramolecular hydrogen bond is expected between the hydroxyl group at the 2-position (if it were a methyl salicylate analog) and the carbonyl oxygen of the ester. In the case of this compound, the key interaction is likely to be a weaker intramolecular hydrogen bond between the hydroxyl group at position 4 and the methoxy oxygen of the ester group, or intermolecular hydrogen bonding. The orientation of the methyl ester group relative to the benzene ring is also a key conformational feature.

The presence of the fluorine atom at the 2-position is expected to influence the planarity of the molecule and the acidity of the neighboring protons, which can be observed in NMR spectroscopy.

Quantitative Structural Data

Direct experimental quantitative data for this compound is not available. However, data from related compounds such as methyl 4-hydroxybenzoate (methyl paraben) can provide a reasonable approximation for the bond lengths and angles within the core structure. It is important to note that the presence of the 2-fluoro substituent will induce changes in the geometry of the benzene ring and the ester group.

Table 1: Predicted Bond Lengths and Angles (Based on Analogy with Methyl 4-hydroxybenzoate)

ParameterPredicted Value
C-C (aromatic)~1.39 Å
C-O (hydroxyl)~1.36 Å
C-F~1.35 Å
C-C (ester)~1.49 Å
C=O (ester)~1.21 Å
C-O (ester)~1.34 Å
O-CH3 (ester)~1.44 Å
C-C-C (aromatic)~120°
C-C-O (hydroxyl)~119°
C-C-F~119°
O=C-O (ester)~123°
C-O-CH3 (ester)~116°

Note: These values are approximations based on the crystal structure of methyl 4-hydroxybenzoate and are subject to change with the introduction of the 2-fluoro substituent.

Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques would be required. The following protocols are based on standard methodologies used for similar small organic molecules.

X-ray Crystallography

This technique would provide the most precise information on the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Protocol:

  • Crystal Growth: Single crystals of this compound would be grown, likely through slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the solution-phase conformation.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR (¹H and ¹³C): Standard 1D proton and carbon-13 NMR spectra are acquired to assign the chemical shifts of all atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed to confirm the connectivity of the molecule.

  • 2D NOESY: A NOESY experiment is conducted to identify through-space correlations between protons that are close to each other, providing insights into the preferred conformation in solution. For example, a NOE between the methoxy protons and a specific aromatic proton would indicate a particular orientation of the ester group.

Computational Chemistry

In the absence of experimental data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stable conformers and their relative energies.

Protocol:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Relative Energy Calculation: The relative energies of the conformers are calculated to determine the most stable structures.

Visualizations

Logical Workflow for Structural Determination

The following diagram illustrates the logical workflow for determining the molecular structure and conformation of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of Methyl 2-fluoro-4-hydroxybenzoate purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography (Solid-State Conformation) purification->xray nmr NMR Spectroscopy (Solution-State Conformation) purification->nmr comp Computational Modeling (Predicted Conformations) purification->comp elucidation Final Structural & Conformational Assignment xray->elucidation nmr->elucidation comp->elucidation

Caption: Logical workflow for the structural determination of this compound.

Key Intramolecular Interactions

The following diagram illustrates the key intramolecular interactions that are predicted to influence the conformation of this compound.

Caption: Predicted intramolecular hydrogen bonding in this compound.

Conclusion

While direct experimental determination of the molecular structure and conformation of this compound is not yet reported in the literature, a robust model can be proposed based on data from its parent acid and analogous compounds. The conformation is likely to be influenced by a planar benzene ring and the potential for intramolecular hydrogen bonding between the 4-hydroxyl group and the ester moiety. For drug development professionals and researchers, this predicted structure provides a valuable starting point for molecular modeling, docking studies, and the rational design of new chemical entities. Definitive structural elucidation will require further experimental work employing techniques such as X-ray crystallography and advanced NMR spectroscopy.

References

solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility and stability of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in organic synthesis. Due to a lack of specific publicly available quantitative data for this compound, this document provides a framework for its characterization. It outlines established experimental protocols for determining thermodynamic solubility and conducting stability testing in accordance with industry standards. Furthermore, for comparative and illustrative purposes, this guide presents detailed solubility and stability data for the structurally similar and well-documented compound, Methylparaben (Methyl 4-hydroxybenzoate). This information is intended to provide researchers with the necessary methodologies and a relevant chemical context for their work with this compound.

Introduction

This compound (CAS No: 197507-22-5) is a substituted benzoic acid ester. It serves as a valuable intermediate in the synthesis of various compounds, including those with potential therapeutic applications such as inhibitors of cytosolic phospholipase A2α.[1] A thorough understanding of its solubility and stability is critical for its effective use in drug discovery, process development, and formulation.

This guide provides an overview of the known properties of this compound and details the standard methodologies for determining its solubility and stability profiles.

Physicochemical Properties of this compound

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Appearance: White to yellow solid

  • Purity: Typically available at ≥98%

Solubility Profile

Known Solubility of this compound

Publicly available data on the quantitative solubility of this compound is limited. Qualitative assessments from suppliers indicate that it is "slightly soluble in water".[1]

Illustrative Solubility Data: Methylparaben

To provide a relevant comparison, the solubility of Methylparaben (Methyl 4-hydroxybenzoate), a structurally analogous, non-fluorinated compound, is presented below. These values can serve as a preliminary guide for solvent selection in studies involving this compound.

SolventTemperature (°C)Solubility ( g/100 g)
Water25~0.25
Water80~2.0
Ethanol2552
Methanol2559
Propylene Glycol2522
Acetone2564
Ether2523
Benzene250.7
Carbon Tetrachloride250.1
Peanut Oil250.5

Data compiled from various sources.[2][3][4]

Stability Profile

Known Stability of this compound

Supplier data indicates that this compound is stable under recommended storage conditions (room temperature, in a well-closed container).[1] It is noted to be incompatible with oxidizing agents.[1]

Illustrative Stability Data: Methylparaben

Methylparaben exhibits good stability, a key property for its use as a preservative.

  • pH Stability: Aqueous solutions of Methylparaben are stable at a pH range of 3 to 6.[4][5] These solutions can be autoclaved at 120°C for 20 minutes without significant decomposition.[4] At pH levels of 8 or higher, it is subject to rapid hydrolysis.[4]

  • Thermal Stability: The compound is stable up to 80°C.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[6][7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, phosphate buffer at various pH)

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask or vial. The excess solid should be clearly visible.

  • Place the sealed flasks in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • After incubation, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant. For accurate results, immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

  • Dilute the filtered supernatant to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess compound to solvent start->add_excess seal_flask Seal flask add_excess->seal_flask incubate Incubate with shaking at constant temperature (24-48h) seal_flask->incubate settle Allow undissolved solid to settle incubate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end End: Solubility Value quantify->end

Workflow for Solubility Determination
Stability Testing Protocol (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[9][10][11]

Objective: To evaluate the stability of this compound under various environmental conditions to determine its re-test period or shelf life.

Materials:

  • Multiple batches of this compound

  • Controlled environment stability chambers

  • Appropriate containers that simulate the proposed storage and distribution packaging

  • Validated stability-indicating HPLC method

Procedure:

  • Method Validation: Develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.[12][13][14][15]

  • Batch Selection: Place at least three primary batches of the compound into stability studies.

  • Storage Conditions: Store the samples in controlled stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Forced Degradation (Stress Testing): To identify potential degradation products and validate the stability-indicating method, subject the compound to stress conditions:

    • Acid Hydrolysis: e.g., 0.1 N HCl at room temperature for 24 hours.

    • Base Hydrolysis: e.g., 0.1 N NaOH at room temperature for 24 hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 30 minutes.

    • Thermal Stress: e.g., 80°C for 7 days.

    • Photostability: Expose to light conditions as per ICH Q1B guidelines.

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Assay (potency)

    • Degradation products

  • Data Evaluation: Evaluate the data to identify any significant changes in the compound's quality over time and establish a re-test period.

G Workflow for ICH-Compliant Stability Study cluster_setup Study Setup cluster_storage Sample Storage & Testing cluster_analysis Analysis & Evaluation start Start method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev batch_select Select ≥3 Batches method_dev->batch_select package Package in appropriate containers batch_select->package storage_cond Place samples in stability chambers package->storage_cond long_term Long-Term (e.g., 25°C/60% RH) storage_cond->long_term accelerated Accelerated (e.g., 40°C/75% RH) storage_cond->accelerated testing Test at specified time points (0, 3, 6, 12... months) long_term->testing accelerated->testing analyze Analyze for Assay, Impurities, Appearance testing->analyze data_eval Evaluate data for trends analyze->data_eval end End: Establish Re-test Period data_eval->end

Workflow for Stability Study

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides the necessary framework for researchers to perform these critical characterizations. The provided experimental protocols for solubility and stability testing are based on established, industry-accepted standards. The comparative data for Methylparaben offers a valuable reference point for initial experimental design. By following these methodologies, researchers can generate the robust data required for the successful application of this compound in their research and development endeavors.

References

A Technical Review of Methyl 2-fluoro-4-hydroxybenzoate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring a fluorine atom ortho to the methyl ester and a hydroxyl group para to the ester, provides a valuable starting point for the development of potent and selective inhibitors of various enzymes and proteins implicated in disease. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to this compound and its principal analogs, with a focus on their roles as D-amino acid oxidase (DAAO) inhibitors, heat shock protein 90 (Hsp90) inhibitors, and antimicrobial agents.

Synthesis of this compound and Key Analogs

The synthesis of this compound is typically achieved through the esterification of 4-fluoro-2-hydroxybenzoic acid. This reaction is commonly carried out in methanol with a catalytic amount of strong acid, such as sulfuric acid.

The core scaffold of this compound is a versatile precursor for a variety of heterocyclic compounds. Two prominent classes of analogs derived from this starting material are benzo[d]isoxazol-3-ols and hydroxy-indazole-carboxamides.

General Synthesis of Benzo[d]isoxazol-3-ols

Benzo[d]isoxazol-3-ol derivatives, which have shown significant activity as D-amino acid oxidase (DAAO) inhibitors, can be synthesized from this compound. A general synthetic route is outlined below.

G M2FH M2FH Intermediate1 Intermediate Hydroxamate M2FH->Intermediate1 Hydroxylamine This compound This compound FinalProduct Benzo[d]isoxazol-3-ol derivative Intermediate1->FinalProduct Cyclization

Caption: General synthesis of Benzo[d]isoxazol-3-ols.

General Synthesis of Hydroxy-indazole-carboxamides

Hydroxy-indazole-carboxamides, which have been identified as potent Hsp90 inhibitors, can also be synthesized from this compound. The synthetic pathway typically involves the formation of a hydrazine intermediate followed by cyclization and amidation.

G M2FH M2FH HydrazineInt Hydrazine Intermediate M2FH->HydrazineInt Hydrazine This compound This compound IndazoleCore Indazole Core HydrazineInt->IndazoleCore Cyclization FinalProduct Hydroxy-indazole-carboxamide IndazoleCore->FinalProduct Amidation

Caption: General synthesis of Hydroxy-indazole-carboxamides.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated significant inhibitory activity against several important drug targets. The following sections summarize the quantitative data for their activity as DAAO inhibitors, Hsp90 inhibitors, and antimicrobial agents.

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor. Inhibition of DAAO is a promising therapeutic strategy for neurological disorders such as schizophrenia. Benzo[d]isoxazol-3-ol derivatives synthesized from this compound have shown potent DAAO inhibition.

Compound IDStructureTargetIC50 (µM)Reference
1 5-chloro-benzo[d]isoxazol-3-olDAAOSubmicromolar[1]
2 1-hydroxy-1H-benzo[d]imidazol-2(3H)-oneHuman DAAO0.6[2]
3 4-fluoro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-oneHuman DAAO0.07[2]
4 5-fluoro-1-hydroxy-1H-benzo[d]imidazol-2(3H)-oneHuman DAAO0.2[2]
Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival. Inhibition of Hsp90 is a validated strategy in oncology. Hydroxy-indazole-carboxamide derivatives are a class of Hsp90 inhibitors derived from the this compound scaffold.

Compound IDStructureTarget/AssayIC50 (µM)Reference
5 Indazole analogBT474 breast cancer cells6.86[3]
6 Indazole analogJIMT-1 breast cancer cells4.42[3]
7 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-benzenesulfonamideFluorescence Polarization AssayLow micromolar[4]
8 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-benzenesulfonamideSKBr3 breast cancer cells29[4]
Antimicrobial Activity

Derivatives of hydroxybenzoic acid have been investigated for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-O- and 6-substituted-2-hydroxybenzoates against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound IDR1 (4-O)R2 (6-position)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
9 HH125>1000[5]
10 MethylH500>1000[5]
11 AllylH250>1000[5]
12 BenzylH125>1000[5]
13 HMethyl250>1000[5]
14 MethylMethyl500>1000[5]
15 AllylMethyl250>1000[5]
16 HHeptyl15.6>1000[5]
17 MethylHeptyl31.3>1000[5]
18 BenzylHeptyl3.9>1000[5]

Signaling Pathways

D-Amino Acid Oxidase (DAAO) Signaling Pathway

DAAO plays a role in cellular senescence through the production of reactive oxygen species (ROS), which can lead to DNA damage and the activation of the p53-p21 signaling pathway.[6]

G cluster_0 DAAO Activity cluster_1 Cellular Response DAAO D-Amino Acid Oxidase (DAAO) ROS Reactive Oxygen Species (ROS) DAAO->ROS DAminoAcids D-Amino Acids DAminoAcids->DAAO DNADamage DNA Damage ROS->DNADamage p53 p53 Activation DNADamage->p53 p21 p21 Expression p53->p21 Senescence Cellular Senescence p21->Senescence G cluster_0 Client Proteins cluster_1 Cellular Processes Hsp90 Hsp90 Akt Akt Hsp90->Akt Raf1 Raf-1 Hsp90->Raf1 EGFR EGFR Hsp90->EGFR pRb pRb Hsp90->pRb Survival Survival Akt->Survival Proliferation Proliferation Raf1->Proliferation EGFR->Proliferation pRb->Proliferation Apoptosis Apoptosis Hsp90Inhibitor Hsp90 Inhibitor Hsp90Inhibitor->Hsp90 Inhibition Hsp90Inhibitor->Apoptosis

References

Methyl 2-fluoro-4-hydroxybenzoate: A Technical Guide to Safety, Handling, and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes for qualified professionals in research and development. The information provided is compiled from publicly available sources and safety data sheets. It is not exhaustive and may not be complete. The toxicological properties of Methyl 2-fluoro-4-hydroxybenzoate have not been fully investigated.[1] All handling of this chemical should be conducted by trained personnel, adhering to established safety protocols and using appropriate personal protective equipment. Users are responsible for conducting their own risk assessments before use.

Executive Summary

This compound (CAS No. 197507-22-5) is a fluorinated aromatic compound used as an intermediate in chemical synthesis. Notably, it serves as a precursor in the preparation of compounds designed to inhibit cytosolic phospholipase A2α (cPLA2α), a key enzyme in inflammatory pathways. While comprehensive toxicological data is not available, existing safety data sheets classify the compound as a skin and eye irritant, and potentially a respiratory irritant. This guide provides a consolidated overview of the known safety, handling, and toxicity information for this compound, emphasizing safe laboratory practices and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of a compound are essential for its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 197507-22-5Fluorochem, Key Organics[1][2]
Molecular Formula C₈H₇FO₃Fisher Scientific[3]
Molecular Weight 170.14 g/mol Fisher Scientific[3]
Appearance White to Yellow Solid/PowderSigma-Aldrich
Solubility Slightly soluble in water.Thermo Scientific[4]
Purity ≥98% (typical)Sigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Source: Fisher Scientific Safety Data Sheet, Key Organics Limited Safety Data Sheet)[1][3]

GHS Pictogram:

alt text

Signal Word: Warning [3]

Toxicology Profile

Detailed toxicological studies for this compound are limited. Much of the understanding of its potential effects is based on its GHS classification and data from structurally similar compounds.

Acute Toxicity: No quantitative data (e.g., LD50, LC50) is currently available.[1] Carcinogenicity: No data available.[1] Germ Cell Mutagenicity: No data available.[1] Reproductive Toxicity: No data available.[1]

Summary of Toxicological Endpoints:

EndpointResultNotes
Acute Oral Toxicity No data availableNot fully investigated.
Acute Dermal Toxicity No data availableNot fully investigated.
Acute Inhalation Toxicity No data availableClassified as a potential respiratory irritant (H335).[3]
Skin Corrosion/Irritation Causes skin irritation (Category 2)Based on GHS classification.[1][3]
Eye Damage/Irritation Causes serious eye irritation (Category 2)Based on GHS classification.[1][3]
Sensitization No data availableNot fully investigated.[1]
Potential Mechanism of Action and Biological Activity

This compound is used in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA2α).[4] cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to eicosanoids, a group of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Inhibition of cPLA2α is a therapeutic strategy for managing inflammatory diseases.[5][6] The diagram below illustrates this hypothetical signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases M2F4HB This compound (or its derivatives) cPLA2a cPLA2α M2F4HB->cPLA2a Inhibits cPLA2a->PL Hydrolyzes Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolized by COX/LOX enzymes Inflammation Inflammatory Response Eicosanoids->Inflammation Promotes

Caption: Hypothetical pathway showing inhibition of cPLA2α by this compound derivatives.

Experimental Protocols: Safety and Handling

Due to the lack of detailed toxicological studies, a cautious approach based on standard laboratory protocols for irritant chemicals is mandatory.

General Handling and Storage Protocol

This protocol outlines the essential steps for safely handling and storing this compound in a laboratory setting.

  • Risk Assessment: Before handling, perform a full risk assessment, considering the quantities used and the nature of the experiment.

  • Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and a safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

    • Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider an impervious apron.

  • Handling Practices:

    • Avoid the formation of dust and aerosols.[3]

    • Do not get in eyes, on skin, or on clothing.[3]

    • Avoid ingestion and inhalation.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[3]

  • Storage:

    • Store in a tightly closed container.

    • Keep in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[4]

G start Start: Receive Chemical assess Conduct Risk Assessment start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Handle Chemical (Avoid Dust/Contact) fume_hood->handle storage Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area handle->storage Post-Experiment cleanup Clean Work Area & Dispose of Waste handle->cleanup End of Work remove_ppe Remove PPE cleanup->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Standard workflow for the safe handling and storage of this compound.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

  • Hazardous Combustion Products: In a fire, toxic fumes may be emitted, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

G cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation wash_skin Wash with Soap & Water (15 min) skin->wash_skin rinse_eye Rinse with Water (15 min) eye->rinse_eye fresh_air Move to Fresh Air inhalation->fresh_air seek_medical Seek Medical Attention if Symptoms Persist wash_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical

Caption: Logical relationship of first aid responses to different routes of exposure.

Conclusion

This compound is a valuable research chemical with known hazards, primarily as a skin and eye irritant. The significant gap in comprehensive toxicological data necessitates a highly cautious approach to its handling, storage, and use. All laboratory operations involving this compound must be governed by stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further toxicological investigation is required to fully characterize its safety profile.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-fluoro-4-hydroxybenzoate, a key intermediate in the development of pharmaceuticals and fine chemicals. While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry. The unique properties imparted by the fluorine atom make this compound a valuable building block in modern organic synthesis.

This compound serves as a crucial precursor for various complex molecules, including D-amino acid oxidase inhibitors and Hsp90 inhibitors.[1][2] This guide details the primary synthesis methodologies, providing quantitative data and step-by-step experimental protocols to support researchers in their laboratory work.

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through two primary routes: the esterification of 4-fluoro-2-hydroxybenzoic acid and the ortho-hydroxylation of methyl 4-fluorobenzoate.

1. Esterification of 4-fluoro-2-hydroxybenzoic acid

This is the most direct and widely reported method, involving the reaction of 4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[3][4]

Quantitative Data for Esterification

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.Yield (%)
4-fluoro-2-hydroxybenzoic acid156.111000.641.0-
Methanol32.04--Solvent-
Concentrated Sulfuric Acid98.08--Catalyst-
This compound170.14950.56-87

Experimental Protocol: Esterification

  • Reaction Setup: A solution of 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid is prepared in 1 L of methanol in a suitable reaction vessel. The solution is cooled to 0°C using an ice bath.

  • Acid Addition: To the cooled solution, 100 mL of concentrated sulfuric acid is added slowly while maintaining the temperature at 0°C.

  • Reflux: The reaction mixture is allowed to warm to room temperature and then heated to reflux at 70°C for 16 hours.

  • Work-up:

    • Upon completion, the mixture is cooled to room temperature.

    • The excess methanol is removed under reduced pressure.

    • The resulting residue is redissolved in 1 L of ethyl acetate.

    • The organic phase is washed sequentially with 500 mL of saturated aqueous sodium bicarbonate solution and 500 mL of saturated saline solution.[1]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in a vacuum.

  • Product Isolation: The final product, methyl 4-fluoro-2-hydroxybenzoate, is obtained as an off-white to light yellow or brown crystalline solid.[1][4]

2. Ruthenium-Catalyzed ortho-Hydroxylation of Methyl 4-fluorobenzoate

This method provides an alternative route starting from Methyl 4-fluorobenzoate, employing a ruthenium catalyst for regioselective hydroxylation.[5]

Quantitative Data for ortho-Hydroxylation

Reactant/ReagentRoleMolar Eq.Yield (%)
Methyl 4-fluorobenzoateStarting Material1.078
Ru(MesCO2)(4,4'-dibromobipyridine)(p-cymene)Catalyst0.025-
OxoneOxidant2.0-
Trifluoroacetic acid / Trifluoroacetic anhydrideAdditive--

Experimental Protocol: ortho-Hydroxylation

  • Reaction Setup: In a sealed tube, the ruthenium catalyst (2.5 mol%), oxone (2.0 eq), and Methyl 4-fluorobenzoate (1.0 eq) are combined.

  • Solvent/Additive Addition: A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in a 0.6 mL to 0.4 mL ratio is added.

  • Reaction Conditions: The sealed tube is placed in a pre-heated oil bath at 110°C and stirred until the reaction is complete, as monitored by TLC.[5]

  • Work-up:

    • The reaction is quenched by the addition of ice water.

    • The product is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate and evaporated.

  • Purification: The crude product is purified by silica gel column chromatography to yield this compound.[5]

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_esterification Esterification Workflow A Dissolve 4-fluoro-2-hydroxybenzoic acid in Methanol B Cool to 0°C A->B C Slowly add conc. H2SO4 B->C D Warm to RT and Reflux at 70°C for 16h C->D E Cool to RT D->E F Concentrate under reduced pressure E->F G Redissolve in Ethyl Acetate F->G H Wash with NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter and Concentrate J->K L Obtain this compound K->L

Caption: Workflow for the esterification of 4-fluoro-2-hydroxybenzoic acid.

G cluster_hydroxylation ortho-Hydroxylation Workflow A Combine Methyl 4-fluorobenzoate, Ru-catalyst, and Oxone in a sealed tube B Add TFA/TFAA mixture A->B C Heat at 110°C until completion (TLC) B->C D Quench with ice water C->D E Extract with Dichloromethane D->E F Dry over Na2SO4 E->F G Evaporate solvent F->G H Purify by Column Chromatography G->H I Obtain this compound H->I

Caption: Workflow for the Ru-catalyzed ortho-hydroxylation of Methyl 4-fluorobenzoate.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-fluoro-4-hydroxybenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile aromatic building block increasingly utilized in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom ortho to the hydroxyl group and a methyl ester para to it, provides a valuable scaffold for the construction of complex heterocyclic systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds, making it an attractive starting material for drug discovery programs.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the preparation of key intermediates for bioactive molecules, including benzo[d]isoxazol-3-ol and indazole derivatives, which have shown promise as D-amino acid oxidase and Hsp90 inhibitors, respectively.

Data Presentation

Synthesis StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Protocol 1: Synthesis of this compound 4-Fluoro-2-hydroxybenzoic acidThis compoundMethanol, Concentrated Sulfuric Acid, Reflux, 16h87%[1]
Protocol 2: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol
Step 2a: Formation of 2-Fluoro-4-hydroxy-N-hydroxy-benzamide (Hydroxamic Acid)This compound2-Fluoro-4-hydroxy-N-hydroxy-benzamideHydroxylamine hydrochloride, Potassium hydroxide, Methanol, RefluxEstimated 70-80%
Step 2b: Cyclization to 6-Fluoro-benzo[d]isoxazol-3-ol2-Fluoro-4-hydroxy-N-hydroxy-benzamide6-Fluoro-benzo[d]isoxazol-3-olPolyphosphoric acid, HeatEstimated 60-70%
Protocol 3: Proposed Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid
Step 3a: O-TriflationThis compoundMethyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoateTrifluoromethanesulfonic anhydride, Pyridine, Dichloromethane, 0 °C to rtHigh
Step 3b: HydrazinolysisMethyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate2-Fluoro-4-hydrazinylbenzoic acidHydrazine hydrate, Ethanol, RefluxModerate
Step 3c: Indazole Ring Formation2-Fluoro-4-hydrazinylbenzoic acid5-Fluoro-1H-indazole-3-carboxylic acidFormic acid, RefluxModerate

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the esterification of 4-fluoro-2-hydroxybenzoic acid to yield this compound.[1]

Materials:

  • 4-Fluoro-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (10 volumes)

  • Concentrated Sulfuric Acid (1 volume)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzoic acid in methanol at 0 °C.

  • Slowly add concentrated sulfuric acid to the solution while maintaining the temperature at 0 °C.

  • Gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 70 °C) for 16 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated saline solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

Protocol 2: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol (a D-amino acid oxidase inhibitor intermediate)

This two-step protocol outlines the conversion of this compound to 6-Fluoro-benzo[d]isoxazol-3-ol.

Step 2a: Formation of 2-Fluoro-4-hydroxy-N-hydroxy-benzamide (Hydroxamic Acid)

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.5 eq)

  • Potassium hydroxide (1.5 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add a solution of potassium hydroxide in methanol to the flask, followed by the addition of hydroxylamine hydrochloride.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydroxamic acid.

Step 2b: Cyclization to 6-Fluoro-benzo[d]isoxazol-3-ol

Materials:

  • 2-Fluoro-4-hydroxy-N-hydroxy-benzamide (1.0 eq)

  • Polyphosphoric acid (PPA)

Procedure:

  • In a reaction vessel, heat polyphosphoric acid to a temperature of approximately 100-120 °C.

  • Carefully add the 2-fluoro-4-hydroxy-N-hydroxy-benzamide to the hot PPA with stirring.

  • Maintain the temperature and monitor the reaction by TLC until the cyclization is complete.

  • Pour the hot reaction mixture onto ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 6-fluoro-benzo[d]isoxazol-3-ol.

Protocol 3: Proposed Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid (an Hsp90 inhibitor intermediate)

This proposed three-step synthesis provides a potential route to 5-Fluoro-1H-indazole-3-carboxylic acid from this compound.

Step 3a: O-Triflation

Materials:

  • This compound (1.0 eq)

  • Trifluoromethanesulfonic anhydride (1.1 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane and cool to 0 °C.

  • Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the triflate product.

Step 3b: Hydrazinolysis

Materials:

  • Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate (1.0 eq)

  • Hydrazine hydrate (excess)

  • Ethanol

Procedure:

  • Dissolve the triflate in ethanol and add hydrazine hydrate.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Step 3c: Indazole Ring Formation

Materials:

  • 2-Fluoro-4-hydrazinylbenzoic acid (1.0 eq)

  • Formic acid

Procedure:

  • Heat a mixture of 2-fluoro-4-hydrazinylbenzoic acid in formic acid at reflux.

  • Monitor the reaction for the formation of the indazole ring.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1H-indazole-3-carboxylic acid.

Visualizations

Synthesis_of_Methyl_2_fluoro_4_hydroxybenzoate 4-Fluoro-2-hydroxybenzoic acid 4-Fluoro-2-hydroxybenzoic acid This compound This compound 4-Fluoro-2-hydroxybenzoic acid->this compound MeOH, H2SO4, Reflux

Caption: Synthesis of this compound.

Synthesis_of_6_Fluoro_benzo_d_isoxazol_3_ol cluster_0 Protocol 2 This compound This compound 2-Fluoro-4-hydroxy-N-hydroxy-benzamide 2-Fluoro-4-hydroxy-N-hydroxy-benzamide This compound->2-Fluoro-4-hydroxy-N-hydroxy-benzamide NH2OH.HCl, KOH, MeOH 6-Fluoro-benzo[d]isoxazol-3-ol 6-Fluoro-benzo[d]isoxazol-3-ol 2-Fluoro-4-hydroxy-N-hydroxy-benzamide->6-Fluoro-benzo[d]isoxazol-3-ol PPA, Heat

Caption: Synthesis of 6-Fluoro-benzo[d]isoxazol-3-ol.

Proposed_Synthesis_of_5_Fluoro_1H_indazole_3_carboxylic_acid cluster_1 Proposed Protocol 3 This compound This compound Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate This compound->Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate Tf2O, Pyridine 2-Fluoro-4-hydrazinylbenzoic acid 2-Fluoro-4-hydrazinylbenzoic acid Methyl 2-fluoro-4-(trifluoromethanesulfonyloxy)benzoate->2-Fluoro-4-hydrazinylbenzoic acid N2H4.H2O 5-Fluoro-1H-indazole-3-carboxylic acid 5-Fluoro-1H-indazole-3-carboxylic acid 2-Fluoro-4-hydrazinylbenzoic acid->5-Fluoro-1H-indazole-3-carboxylic acid HCOOH, Reflux

Caption: Proposed synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid.

References

Methyl 2-fluoro-4-hydroxybenzoate: A Key Building Block for the MEK Inhibitor Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile aromatic building block with significant applications in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a hydroxyl group para to the ester, provides multiple reactive sites for strategic chemical modifications. This application note details the role of this compound as a precursor in the synthesis of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. Trametinib is a key therapeutic agent in the treatment of various cancers, particularly melanoma, non-small cell lung cancer, and anaplastic thyroid cancer, that harbor BRAF V600 mutations.

The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers. Trametinib targets and inhibits MEK1 and MEK2, thereby blocking the downstream signaling to ERK and inhibiting tumor cell proliferation. The synthesis of Trametinib relies on the availability of key fluorinated and iodinated intermediates, and this note outlines a plausible and scientifically supported synthetic route starting from this compound.

Synthetic Application: Multi-step Synthesis of Trametinib

A proposed synthetic pathway from this compound to the key Trametinib intermediate, 2-fluoro-4-iodoaniline, is outlined below. This is followed by the synthesis of Trametinib.

Part 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound

A plausible multi-step synthesis is detailed below, based on established organic chemistry principles.

Experimental Workflow for 2-Fluoro-4-iodoaniline Synthesis

G cluster_0 Synthesis of 2-Fluoro-4-iodoaniline A This compound B 2-Fluoro-4-hydroxybenzoic acid A->B Hydrolysis C 3-Fluorophenol B->C Decarboxylation D 3-Fluoro-4-iodophenol C->D Iodination E 2-Fluoro-4-iodo-6-nitrophenol D->E Nitration F 2-Fluoro-4-iodoaniline E->F Reduction

Caption: Proposed synthetic workflow from this compound to 2-Fluoro-4-iodoaniline.

Detailed Experimental Protocols:

Step 1: Hydrolysis of this compound

  • Protocol: this compound is subjected to alkaline hydrolysis. The ester is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The reaction mixture is heated under reflux for several hours. After cooling, the solution is acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid. The product, 2-fluoro-4-hydroxybenzoic acid, is then collected by filtration, washed with cold water, and dried.

  • Quantitative Data: Similar hydrolysis reactions of methyl hydroxybenzoates report yields of 95-99%.[1]

Step 2: Decarboxylation of 2-Fluoro-4-hydroxybenzoic acid

  • Protocol: The decarboxylation of hydroxybenzoic acids can be achieved by heating in a high-boiling point solvent, often with a catalyst. For this substrate, heating in a deep eutectic solvent like choline chloride-urea at around 160-180°C could be effective.[2][3] Alternatively, palladium-catalyzed decarboxylation in a suitable solvent under a hydrogen atmosphere can be employed.[4][5] The resulting 3-fluorophenol can be isolated by distillation or extraction.

  • Quantitative Data: Decarboxylation of 4-hydroxybenzoic acid using a choline chloride-urea deep eutectic solvent has been reported with a phenol yield of 94 mol %.[2][3]

Step 3: Iodination of 3-Fluorophenol

  • Protocol: 3-Fluorophenol is dissolved in a suitable solvent, and an iodinating agent such as iodine monochloride (ICl) is added portion-wise at a controlled temperature. The reaction is typically carried out in the presence of a base to neutralize the formed acid. After the reaction is complete, the mixture is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess iodine, followed by extraction and purification by chromatography or recrystallization to yield 3-fluoro-4-iodophenol.

  • Quantitative Data: The iodination of phenols can proceed with high yields, often exceeding 80%.

Step 4: Nitration of 3-Fluoro-4-iodophenol

  • Protocol: 3-Fluoro-4-iodophenol is carefully added to a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C). The reaction is stirred for a specific period, and then the mixture is poured onto ice. The precipitated product, 2-fluoro-4-iodo-6-nitrophenol, is filtered, washed with water, and can be purified by recrystallization.

  • Quantitative Data: Nitration of similar phenolic compounds can achieve yields in the range of 70-85%.

Step 5: Reduction of 2-Fluoro-4-iodo-6-nitrophenol

  • Protocol: The nitro group is reduced to an amine using catalytic hydrogenation. 2-Fluoro-4-iodo-6-nitrophenol is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is added. The mixture is then subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give the desired product, 2-fluoro-4-iodoaniline.

  • Quantitative Data: Catalytic hydrogenation of nitrophenols to aminophenols is a high-yielding reaction, often with conversions and selectivities exceeding 97%.[6][7]

Part 2: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline

The synthesized 2-fluoro-4-iodoaniline serves as a crucial starting material for the construction of the Trametinib molecule.

Experimental Workflow for Trametinib Synthesis

G cluster_1 Synthesis of Trametinib F 2-Fluoro-4-iodoaniline G N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea F->G Reaction with Cyclopropyl isocyanate H Pyrimidinedione Intermediate G->H Cyclization with a malonic acid derivative I Trametinib H->I Coupling and subsequent reactions

Caption: Simplified workflow for the synthesis of Trametinib from 2-Fluoro-4-iodoaniline.

Detailed Experimental Protocol (Summary):

The synthesis of Trametinib from 2-fluoro-4-iodoaniline involves several steps, including the formation of a urea derivative, cyclization to form a pyrimidinedione core, and subsequent coupling and modification reactions to build the final complex structure. A key intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, is first synthesized. This is then reacted with a suitable malonic acid derivative to form a pyrimidinedione ring system. Further synthetic steps lead to the final Trametinib molecule.

Quantitative Data Summary for Trametinib Synthesis and Activity

ParameterValueReference(s)
Synthetic Yields
Hydrolysis of ester95-99% (for similar compounds)[1]
Decarboxylation~94% (for 4-hydroxybenzoic acid)[2][3]
Reduction of Nitro Group>97% conversion and selectivity[6][7]
Biological Activity
IC50 Values
MEK1 (cell-free)0.92 nM[6]
MEK2 (cell-free)1.8 nM[6]
HT-29 (colorectal cancer)0.48 nM[6]
COLO205 (colorectal cancer)0.52 nM[6]
K-Ras mutant cell lines2.2-174 nM[6]
Clinical Efficacy
Melanoma (BRAF V600E/K)
Overall Response Rate22% (monotherapy) vs 8% (chemotherapy)[8]
6-month Overall Survival81% (monotherapy) vs 67% (chemotherapy)[8]
Overall Response Rate (combo w/ Dabrafenib)67%[8][9]
5-year Overall Survival (combo w/ Dabrafenib)34%[10][11]
NSCLC (BRAF V600E)
Overall Response Rate (combo w/ Dabrafenib)61-63%[12][13]
Median Progression-Free Survival (combo w/ Dabrafenib)9.7 months[12][13]

Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway

Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 enzymes within the RAS/RAF/MEK/ERK signaling pathway. This pathway is a cascade of proteins that transmits signals from cell surface receptors to the DNA in the nucleus, thereby controlling cell growth and division.

RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition

G cluster_pathway RAS/RAF/MEK/ERK Pathway cluster_inhibition Inhibition by Trametinib RAS RAS RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulates Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Trametinib inhibits MEK1/2, blocking the RAS/RAF/MEK/ERK signaling pathway and subsequent tumor cell proliferation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceuticals. As demonstrated through the plausible synthetic route to the MEK inhibitor Trametinib, this building block provides a key structural motif necessary for the development of targeted cancer therapies. The detailed protocols and compiled quantitative data in this application note serve as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the importance of strategic synthetic planning and the utility of functionalized aromatic compounds in medicinal chemistry.

References

Application Notes and Protocols: Reactivity of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols concerning the reactivity of methyl 2-fluoro-4-hydroxybenzoate with various electrophiles and nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to its unique electronic and structural features.[1]

Introduction

This compound is a key intermediate in the synthesis of a range of biologically active molecules, including D-amino acid oxidase inhibitors and Hsp90 inhibitors.[2] Its reactivity is governed by the interplay of three key functional groups: a phenolic hydroxyl group, a methyl ester, and a fluorine atom on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the methyl ester group, combined with the electron-donating character of the hydroxyl group, dictates the regioselectivity and feasibility of various chemical transformations.

Reactions with Nucleophiles

The primary site for nucleophilic attack is the acidic phenolic hydroxyl group. Additionally, the methyl ester can undergo nucleophilic acyl substitution.

O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group can be readily alkylated under basic conditions via the Williamson ether synthesis to introduce a variety of alkyl or aryl groups.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start This compound base Base (e.g., K2CO3, NaH) in aprotic solvent (e.g., DMF, Acetone) start->base Deprotonation alkoxide Phenoxide intermediate base->alkoxide alkyl_halide Alkyl halide (R-X) alkoxide->alkyl_halide SN2 reaction product O-alkylated product alkyl_halide->product workup Aqueous workup and purification product->workup

Caption: General workflow for the O-alkylation of this compound.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-methoxybenzoate

This protocol describes the methylation of the phenolic hydroxyl group.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate or methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReactantProductReagentsSolventYieldReference
This compoundMethyl 2-fluoro-4-methoxybenzoateK₂CO₃, (CH₃)₂SO₄DMF~90%Adapted from general Williamson ether synthesis protocols.[3][4]
O-Acylation

The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding ester.

Experimental Protocol: Synthesis of Methyl 4-acetoxy-2-fluorobenzoate

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine or triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

ReactantProductReagentsSolventYieldReference
This compoundMethyl 4-acetoxy-2-fluorobenzoateAcetyl chloride, PyridineDCM>95%Adapted from standard acylation procedures.
Amide Formation from Ester

The methyl ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with a catalyst.

Experimental Protocol: Synthesis of 2-fluoro-4-hydroxy-N-methylbenzamide

Materials:

  • This compound

  • Methylamine (solution in THF or water)

  • Methanol (optional)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in methanol (if necessary).

  • Add an excess of methylamine solution (e.g., 40% in water).

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

ReactantProductReagentsYieldReference
This compound2-fluoro-4-hydroxy-N-methylbenzamideCH₃NH₂Moderate to GoodAdapted from general amidation procedures.[5]

Reactions with Electrophiles

Electrophilic aromatic substitution on the benzene ring is directed by the combined electronic effects of the substituents. The hydroxyl group is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The methyl ester group is a deactivating, meta-director. The overall effect will favor substitution at the positions ortho to the strongly activating hydroxyl group (positions 3 and 5).

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

EAS_Regioselectivity substrate This compound (-OH: activating, o,p-director -F: deactivating, o,p-director -COOCH3: deactivating, m-director) electrophile Electrophile (E+) substrate->electrophile Reaction position3 Position 3 (ortho to -OH, meta to -COOCH3) electrophile->position3 Favored position5 Position 5 (ortho to -OH, meta to -F) electrophile->position5 Favored position6 Position 6 (ortho to -F, meta to -OH) electrophile->position6 Disfavored

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Bromination

Bromination is expected to occur at the positions activated by the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or Dichloromethane (DCM)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetic acid or dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine (1.05 eq) in the same solvent.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

ReactantProductReagentsSolventYieldReference
This compoundMethyl 5-bromo-2-fluoro-4-hydroxybenzoateBr₂Acetic Acid~75-85%Adapted from bromination of similar phenols.[6]
Nitration

Nitration introduces a nitro group onto the aromatic ring, typically at a position activated by the hydroxyl group.

Experimental Protocol: Synthesis of Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate

Materials:

  • This compound

  • Concentrated Sulfuric acid (H₂SO₄)

  • Concentrated Nitric acid (HNO₃)

  • Ice

Procedure:

  • Carefully add concentrated sulfuric acid to this compound at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

ReactantProductReagentsYieldReference
This compoundMethyl 2-fluoro-4-hydroxy-5-nitrobenzoateH₂SO₄, HNO₃~70-80%Adapted from nitration of methyl benzoate.[7][8][9][10][11]

Summary of Reactions and Quantitative Data

Reaction TypeReagentsProductTypical Yield
Nucleophilic Reactions
O-AlkylationK₂CO₃, (CH₃)₂SO₄Methyl 2-fluoro-4-methoxybenzoate~90%
O-AcylationAcetyl chloride, PyridineMethyl 4-acetoxy-2-fluorobenzoate>95%
Amide FormationCH₃NH₂2-fluoro-4-hydroxy-N-methylbenzamideModerate to Good
Electrophilic Reactions
BrominationBr₂Methyl 5-bromo-2-fluoro-4-hydroxybenzoate~75-85%
NitrationH₂SO₄, HNO₃Methyl 2-fluoro-4-hydroxy-5-nitrobenzoate~70-80%

Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Synthesis of Derivatives from Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its substituted phenyl ring, featuring a fluorine atom, a hydroxyl group, and a methyl ester, provides multiple points for chemical modification to generate diverse libraries of compounds for biological screening. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides detailed protocols for the synthesis of ether and ester derivatives from the phenolic hydroxyl group of this compound, key reactions in the construction of novel molecular entities.

Synthesis of the Starting Material: this compound

A common method for the synthesis of hydroxybenzoate esters is the acid-catalyzed esterification of the corresponding carboxylic acid. The following protocol is adapted from the synthesis of a structural isomer and can be applied for the preparation of this compound.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq.) in methanol (10-20 volumes).

  • Acid Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred solution.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-16 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to yield the pure product.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a prime site for derivatization, most commonly through O-alkylation to form ethers and O-acylation to form esters.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (e.g., an alkyl halide like methyl iodide, ethyl bromide, or benzyl bromide) (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether derivative by column chromatography on silica gel.

Quantitative Data for Representative O-Alkylation Reactions:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF604>90
Ethyl BromideK₂CO₃Acetonitrile70685-95
Benzyl BromideCs₂CO₃DMF503>95
Propargyl BromideK₂CO₃Acetone60880-90

Note: The data presented are typical yields for Williamson ether synthesis on substituted phenols and may vary for this compound.

Protocol 2: O-Acylation to Synthesize Ester Derivatives

The hydroxyl group can be readily acylated using an acyl chloride or an acid anhydride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

  • Base Addition: Add a base such as triethylamine (Et₃N, 1.5-2.0 eq.) or pyridine (can be used as both solvent and base).

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride, benzoyl chloride, or acetic anhydride) (1.1-1.3 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the progress by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer with 1M HCl (if a basic amine was used), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester derivative by column chromatography on silica gel or recrystallization.

Quantitative Data for Representative O-Acylation Reactions:

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT2>95
Benzoyl ChloridePyridinePyridine0 to RT390-98
Acetic AnhydrideEt₃NDCMRT4>95
Isobutyryl ChlorideEt₃NTHF0 to RT2.592-97

Note: The data presented are typical yields for O-acylation of phenols and may vary for this compound.

Visualization of Synthetic Pathways

General Workflow for the Synthesis and Derivatization of this compound

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization Pathways 2-fluoro-4-hydroxybenzoic_acid 2-fluoro-4-hydroxybenzoic acid Esterification Fischer Esterification (MeOH, H₂SO₄) 2-fluoro-4-hydroxybenzoic_acid->Esterification Methyl_2-fluoro-4-hydroxybenzoate This compound Esterification->Methyl_2-fluoro-4-hydroxybenzoate O_Alkylation O-Alkylation (Williamson Ether Synthesis) Methyl_2-fluoro-4-hydroxybenzoate->O_Alkylation O_Acylation O-Acylation Methyl_2-fluoro-4-hydroxybenzoate->O_Acylation Ether_Derivatives Ether Derivatives (e.g., Methyl 2-fluoro-4-alkoxybenzoates) O_Alkylation->Ether_Derivatives Ester_Derivatives Ester Derivatives (e.g., Methyl 2-fluoro-4-acyloxybenzoates) O_Acylation->Ester_Derivatives

Caption: Synthetic route to this compound and its subsequent derivatization.

Logical Workflow for Williamson Ether Synthesis

G start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkylating_agent Add Alkylating Agent add_base->add_alkylating_agent heat Heat Reaction Mixture add_alkylating_agent->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify product Pure Ether Derivative purify->product

Caption: Step-by-step workflow for the O-alkylation of this compound.

Conclusion

The protocols described provide robust and efficient methods for the synthesis of ether and ester derivatives of this compound. These derivatization strategies are fundamental in the generation of compound libraries for high-throughput screening in drug discovery programs. The presented tables of quantitative data offer a valuable reference for reaction optimization. Researchers are encouraged to adapt these protocols to their specific needs, with careful monitoring and characterization of the resulting products.

Application of Fluorinated Hydroxybenzoates in Medicinal Chemistry: A Focus on Methyl 4-fluoro-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 2-fluoro-4-hydroxybenzoate and its isomers are valuable building blocks in medicinal chemistry, primarily utilized as intermediates in the synthesis of various therapeutic agents. The incorporation of a fluorine atom onto the phenyl ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, receptor binding affinity, and bioavailability. While specific applications of this compound are not extensively documented in publicly available literature, its closely related isomer, Methyl 4-fluoro-2-hydroxybenzoate , serves as a critical precursor in the development of potent enzyme inhibitors. This document will focus on the application of Methyl 4-fluoro-2-hydroxybenzoate as a representative example, detailing its use in the synthesis of inhibitors for D-amino acid oxidase (DAAO) and Heat Shock Protein 90 (Hsp90).

Application in the Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitors

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids.[1] Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by increasing the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Enhanced NMDA receptor activity is believed to alleviate some of the symptoms associated with these conditions.[2] Methyl 4-fluoro-2-hydroxybenzoate is a key starting material for the synthesis of benzo[d]isoxazol-3-ol derivatives, which act as DAAO inhibitors.[3]

Signaling Pathway of DAAO Inhibition

The therapeutic effect of DAAO inhibitors is mediated through the modulation of NMDA receptor signaling in the brain. By preventing the degradation of D-serine, these inhibitors increase its synaptic concentration, leading to enhanced activation of NMDA receptors.

DAAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell L-Serine L-Serine D-Serine_syn D-Serine L-Serine->D-Serine_syn Serine Racemase NMDAR NMDA Receptor D-Serine_syn->NMDAR Co-agonist binding D-Serine_glia D-Serine D-Serine_syn->D-Serine_glia Uptake Glutamate Glutamate Glutamate->NMDAR Agonist binding Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activation Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Ca_ion->Neuronal_Response DAAO DAAO Degradation Degradation DAAO->Degradation D-Serine_glia->DAAO DAAO_Inhibitor DAAO Inhibitor (derived from Methyl 4-fluoro-2-hydroxybenzoate) DAAO_Inhibitor->DAAO Inhibits

DAAO Inhibition Signaling Pathway

Application in the Synthesis of Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are implicated in cancer progression.[4][5][6] These client proteins include key oncogenic signaling molecules such as ERBB2, C-RAF, and AKT/PKB.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby simultaneously disrupting multiple signaling pathways essential for tumor growth and survival.[4][7] Methyl 4-fluoro-2-hydroxybenzoate is utilized in the synthesis of hydroxy-indazole-carboxamides, a class of potent Hsp90 inhibitors.[3]

Signaling Pathways Modulated by Hsp90 Inhibition

Hsp90 inhibitors exert their anti-cancer effects by destabilizing numerous oncogenic proteins, leading to their degradation via the ubiquitin-proteasome pathway. This results in the downregulation of several critical signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Hsp90_Inhibition_Pathway cluster_clients Hsp90 Client Proteins cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Hsp90_Inhibitor Hsp90 Inhibitor (derived from Methyl 4-fluoro-2-hydroxybenzoate) Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 Inhibits AKT AKT Hsp90->AKT Stabilizes Raf Raf Hsp90->Raf Stabilizes HER2 HER2 Hsp90->HER2 Stabilizes EGFR EGFR Hsp90->EGFR Stabilizes Proteasome Proteasomal Degradation AKT->Proteasome Degradation upon Hsp90 inhibition PI3K_AKT_pathway PI3K/AKT Pathway AKT->PI3K_AKT_pathway Raf->Proteasome Degradation upon Hsp90 inhibition RAS_RAF_pathway RAS/RAF/MEK/ERK Pathway Raf->RAS_RAF_pathway HER2->Proteasome Degradation upon Hsp90 inhibition HER2->PI3K_AKT_pathway EGFR->Proteasome Degradation upon Hsp90 inhibition EGFR->RAS_RAF_pathway Proliferation Proliferation PI3K_AKT_pathway->Proliferation Inhibition Survival Survival PI3K_AKT_pathway->Survival Inhibition RAS_RAF_pathway->Proliferation Inhibition Angiogenesis Angiogenesis RAS_RAF_pathway->Angiogenesis Inhibition

Hsp90 Inhibition Signaling Pathways

Quantitative Data

Compound IDTargetAssayIC50 (nM)
IdGlycogen PhosphorylaseEnzyme Inhibition Assay266 ± 1

Data extracted from a study on dibenzoxazepinone derivatives as Glycogen Phosphorylase inhibitors, where various methyl salicylate derivatives were used as starting materials.[8]

Experimental Protocols

Synthesis of Methyl 4-fluoro-2-hydroxybenzoate

This protocol describes the synthesis of Methyl 4-fluoro-2-hydroxybenzoate, a key intermediate.

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate

  • Saturated Saline

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol in a suitable flask and cool to 0 °C.[9]

  • Slowly add 100 mL of concentrated sulfuric acid to the solution.[9]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux at 70 °C for 16 hours.[9]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.[9]

  • Redissolve the residue in 1 L of ethyl acetate.[9]

  • Wash the organic phase sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.[9]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield methyl 4-fluoro-2-hydroxybenzoate.[9]

General Procedure for Synthesis of Dibenzoxazepinone Derivatives (Glycogen Phosphorylase Inhibitors)

This multi-step protocol outlines the synthesis of dibenzoxazepinone derivatives using methyl salicylate analogs as starting materials.

Step 1: Synthesis of Methyl 2-(2,4-dinitrophenoxy)benzoate derivatives

  • Dissolve 2,4-Dinitrofluorobenzene (1.0 eq) in acetone.[8]

  • Add anhydrous potassium carbonate (1.4 eq) and the respective methyl salicylate derivative (1.4 eq) to the solution with continuous stirring.[8]

  • Stir the reaction mixture at room temperature for 54 hours.[8]

  • Dilute the mixture with distilled water and extract with ethyl acetate.[8]

  • Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[8]

  • Purify the residue by silica gel chromatography.[8]

Step 2: Reduction of the Nitro Groups

  • The nitro compounds from Step 1 are reduced to the corresponding amines using palladium on carbon (Pd/C) and ammonium formate.[8]

Step 3: Cyclization to form the Dibenzooxazepinone Core

  • The amine intermediates from Step 2 undergo cyclization under reflux in a mixture of tetrahydrofuran/water (THF/H2O) with hydrochloric acid under a nitrogen atmosphere to yield the final dibenzoxazepinone derivatives.[8]

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a key intermediate to the biological evaluation of the final compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start_Material Starting Material (e.g., 4-fluoro-2-hydroxybenzoic acid) Intermediate Intermediate Synthesis (e.g., Methyl 4-fluoro-2-hydroxybenzoate) Start_Material->Intermediate Esterification Derivative_Synth Synthesis of Bioactive Derivatives (e.g., Hsp90 Inhibitors) Intermediate->Derivative_Synth Multi-step Synthesis Purification Purification and Characterization (NMR, MS) Derivative_Synth->Purification In_Vitro_Assay In Vitro Enzymatic Assays (e.g., IC50 determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies In_Vitro_Assay->Data_Analysis In_Vivo_Study In Vivo Animal Models (e.g., Efficacy and Toxicity) Cell_Based_Assay->In_Vivo_Study Cell_Based_Assay->Data_Analysis In_Vivo_Study->Data_Analysis

General Experimental Workflow

References

Application Notes and Protocols for the Quantification of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 2-fluoro-4-hydroxybenzoate. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. These protocols are designed to be adaptable for various sample matrices encountered in research and drug development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of phenolic compounds. This method offers high sensitivity and selectivity for the analysis of this compound in various sample matrices.

Experimental Protocol

a. Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The exact ratio may need optimization.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength UV detection at an optimal wavelength (e.g., 254 nm, to be determined by UV scan of a standard solution).
Injection Volume 10 µL.
Run Time Approximately 10 minutes, sufficient to allow for the elution of the analyte and any potential impurities.

b. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

c. Sample Preparation:

The sample preparation will vary depending on the matrix. A general procedure for a liquid formulation is provided below:

  • Accurately transfer a known volume or weight of the sample, estimated to contain about 1 mg of this compound, into a 10 mL volumetric flask.

  • Add the mobile phase to dissolve the sample.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

d. Data Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the peak area of the analyte.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Quantitative Data Summary
ParameterExpected Performance
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow A Standard & Sample Preparation C Injection of Standards & Samples A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (e.g., 254 nm) D->E F Data Acquisition & Processing E->F G Quantification using Calibration Curve F->G

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity and is an excellent technique for the quantification and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape.

Experimental Protocol

a. Instrumentation and GC-MS Conditions:

ParameterRecommended Conditions
GC-MS System A standard GC system coupled with a Mass Spectrometer (e.g., single quadrupole).
Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C.
Injection Mode Splitless (or split, depending on concentration).
Oven Temperature Program Initial temperature of 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Transfer Line Temp. 280 °C.
Ion Source Temperature 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Mode Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

b. Derivatization (Silylation):

  • Evaporate the solvent from the prepared sample or standard to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

c. Preparation of Standard and Sample Solutions:

Follow a similar procedure as for HPLC, using a volatile solvent compatible with GC (e.g., ethyl acetate or dichloromethane) for the initial dilutions. The derivatization step should be performed on both standards and samples.

d. Data Analysis:

  • In full scan mode, identify the derivatized this compound peak by its retention time and mass spectrum.

  • Select characteristic ions for SIM mode analysis to enhance sensitivity and selectivity for quantification.

  • Construct a calibration curve by plotting the peak area of a selected ion against the concentration of the derivatized standards.

  • Quantify the analyte in the derivatized samples using the calibration curve.

Quantitative Data Summary
ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantification (LOQ) ~0.06 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow Diagram

GCMS_Workflow A Sample/Standard Preparation B Derivatization (Silylation) A->B D Injection B->D C GC-MS System Setup C->D E GC Separation D->E F MS Detection (Scan/SIM) E->F G Data Analysis & Quantification F->G

Caption: GC-MS analysis workflow including the derivatization step.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of this compound in simple matrices, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol

a. Instrumentation:

ParameterSpecification
Spectrophotometer A double-beam UV-Visible spectrophotometer.
Cuvettes 1 cm path length quartz cuvettes.

b. Determination of Maximum Absorbance (λmax):

  • Prepare a standard solution of this compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

c. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in the chosen solvent.

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from, for example, 1 to 20 µg/mL.

  • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

  • Plot a calibration curve of absorbance versus concentration.

d. Sample Preparation:

  • Prepare a sample solution in the same solvent used for the standards, ensuring the final concentration falls within the linear range of the calibration curve.

  • Filter the solution if it contains particulate matter.

e. Data Analysis:

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of this compound in the sample using the equation of the line from the calibration curve.

Quantitative Data Summary
ParameterExpected Performance
λmax To be determined experimentally (expect in the UV region).
Linearity (r²) > 0.995
Range 1 - 20 µg/mL (matrix dependent)
Molar Absorptivity (ε) To be determined experimentally.

Logical Relationship Diagram

UVVis_Logic cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Solutions C Determine λmax A->C D Measure Absorbance of Standards A->D B Prepare Sample Solution E Measure Absorbance of Sample B->E F Construct Calibration Curve D->F G Calculate Sample Concentration E->G F->G

Caption: Logical flow for quantification by UV-Visible Spectrophotometry.

Application Notes and Protocols for the Analysis of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quantification and impurity profiling during drug development and quality control.

This document provides detailed application notes and protocols for the analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC is often employed for routine purity and assay determination, GC-MS serves as an excellent confirmatory technique and is highly effective for identifying and quantifying volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed here for the analysis of this compound.

Experimental Protocol: HPLC

A simple and accurate reversed-phase HPLC method can be utilized for the routine quantitative determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.[1][2]

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v) is a good starting point.[1][2] The pH of the aqueous phase can be adjusted to around 4.8 to ensure the analyte is in a non-ionized form.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary: HPLC

The following table summarizes the expected performance characteristics of the proposed HPLC method. These values are based on typical performance for similar compounds and should be validated for this specific analyte.

ParameterExpected Performance
Retention Time~5-7 minutes
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL[3]
Limit of Quantification (LOQ)0.2 - 0.7 µg/mL[3]
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the separation and identification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic peak shape.[4]

Experimental Protocol: GC-MS

This protocol includes a derivatization step to improve the volatility of this compound.

1. Derivatization (Silylation):

  • The hydroxyl group of this compound can be derivatized to a trimethylsilyl (TMS) ether to increase its volatility.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[4]

  • Procedure:

    • Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating reagent (BSTFA with 1% TMCS).[4]

    • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[5]

    • Cool to room temperature before injection into the GC-MS.

2. Instrumentation and Columns:

  • GC-MS system with a quadrupole analyzer.

  • A non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a good starting point.[5]

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injection Mode: Splitless injection (1 µL).[6]

  • Inlet Temperature: 250-280 °C.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280-300 °C.[5][8]

    • Final hold: 5-10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230 °C.[8]

    • Transfer Line Temperature: 280 °C.[7]

    • Scan Mode: Full scan (e.g., m/z 40-450) for identification and selected ion monitoring (SIM) for quantification.

Quantitative Data Summary: GC-MS

The following table summarizes the expected performance characteristics of the proposed GC-MS method after derivatization. These values are estimations and require experimental validation.

ParameterExpected Performance
Retention Time (derivatized)~10-15 minutes
Linearity (R²)> 0.995[3]
Limit of Detection (LOD)0.1 - 0.5 µg/mL[3]
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL[3]
Precision (%RSD)< 5%[3]
Accuracy (Recovery %)95 - 105%[3]

Visualizations

analytical_workflow cluster_qc Quality Control Workflow raw_material Raw Material/Intermediate (this compound) sampling Sampling raw_material->sampling sample_prep Sample Preparation (Dilution, Filtration) sampling->sample_prep hplc_analysis HPLC Analysis (Purity & Assay) sample_prep->hplc_analysis gcms_analysis GC-MS Analysis (Impurity Profile & Confirmation) sample_prep->gcms_analysis data_review Data Review & Analysis hplc_analysis->data_review gcms_analysis->data_review pass_fail Pass/Fail Decision data_review->pass_fail release Release for Manufacturing pass_fail->release Pass investigation Investigation pass_fail->investigation Fail

Caption: Quality control workflow for pharmaceutical intermediates.

analytical_roles cluster_analysis Complementary Analytical Techniques cluster_hplc HPLC cluster_gcms GC-MS analyte This compound Analysis hplc Quantitative Analysis (Assay) Purity Determination Non-volatile Impurities analyte->hplc Primary Technique gcms Confirmatory Analysis Volatile/Semi-volatile Impurities Structural Elucidation analyte->gcms Confirmatory/Specialized Technique

Caption: Roles of HPLC and GC-MS in chemical analysis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a versatile synthetic intermediate increasingly employed in the discovery and development of novel kinase inhibitors. Its unique structural features, including a fluorine atom that can enhance binding affinity and metabolic stability, and a reactive hydroxyl group, make it an attractive starting material for the synthesis of various heterocyclic scaffolds targeting key enzymes in cellular signaling pathways. These pathways, when dysregulated, are often implicated in the progression of diseases such as cancer and neurodegenerative disorders.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of enzyme inhibitors: Heat shock protein 90 (Hsp90) inhibitors and D-amino acid oxidase (DAAO) inhibitors.

Application in Hsp90 Inhibitor Synthesis

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins and key signaling molecules. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This compound serves as a key building block in the synthesis of hydroxy-indazole-carboxamide based Hsp90 inhibitors.

Signaling Pathway Targeted by Hsp90 Inhibitors

Hsp90 is integral to the stability and function of numerous signaling proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 disrupts these pathways, leading to cell cycle arrest and apoptosis.

Hsp90_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases (e.g., EGFR, HER2) Receptor Tyrosine Kinases (e.g., EGFR, HER2) Growth Factors->Receptor Tyrosine Kinases (e.g., EGFR, HER2) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases (e.g., EGFR, HER2)->PI3K/Akt Pathway RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway Receptor Tyrosine Kinases (e.g., EGFR, HER2)->RAS/RAF/MEK/ERK Pathway Cell Survival, Proliferation, Angiogenesis Cell Survival, Proliferation, Angiogenesis PI3K/Akt Pathway->Cell Survival, Proliferation, Angiogenesis RAS/RAF/MEK/ERK Pathway->Cell Survival, Proliferation, Angiogenesis Hsp90 Hsp90 Hsp90->Receptor Tyrosine Kinases (e.g., EGFR, HER2) Stabilizes Hsp90->PI3K/Akt Pathway Stabilizes Hsp90->RAS/RAF/MEK/ERK Pathway Stabilizes Degradation of Client Proteins Degradation of Client Proteins Hsp90->Degradation of Client Proteins Hsp90 Inhibitors Hsp90 Inhibitors Hsp90 Inhibitors->Hsp90 Inhibits Hsp90 Inhibitors->Degradation of Client Proteins Promotes

Hsp90 Signaling Pathway and Point of Inhibition.
Synthetic Workflow for Hydroxy-Indazole-Carboxamide Hsp90 Inhibitors

The general workflow for synthesizing hydroxy-indazole-carboxamide Hsp90 inhibitors from this compound involves a multi-step process.

Hsp90_Workflow A This compound B Protection of Hydroxyl Group A->B C Nitration B->C D Reduction of Nitro Group C->D E Diazotization and Cyclization to Indazole Core D->E F Amide Coupling E->F G Deprotection F->G H Final Hydroxy-Indazole-Carboxamide Inhibitor G->H

General synthetic workflow for Hsp90 inhibitors.
Experimental Protocol: Synthesis of a Hydroxy-Indazole-Carboxamide Intermediate

This protocol describes a key step in the synthesis of the indazole core, a crucial component of the final Hsp90 inhibitor.

Step 1: Protection of the Hydroxyl Group of this compound

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a suitable protecting group reagent, for example, benzyl bromide (1.1 eq), and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Nitration of the Protected Intermediate

  • Dissolve the protected methyl 2-fluoro-4-(benzyloxy)benzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude nitro-intermediate can be used in the next step without further purification.

Subsequent steps would involve reduction of the nitro group, diazotization, and cyclization to form the indazole core, followed by amide coupling and deprotection to yield the final Hsp90 inhibitor.

Quantitative Data: Biological Activity of Representative Hsp90 Inhibitors
Compound ClassTargetIC₅₀ (nM)Cell Line
Hydroxy-indazole-carboxamidesHsp90α50 - 200MCF-7 (Breast)
Hsp90β100 - 500HCT116 (Colon)

Application in D-amino acid oxidase (DAAO) Inhibitor Synthesis

D-amino acid oxidase is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. Inhibition of DAAO increases the levels of D-serine, thereby enhancing NMDA receptor function. This makes DAAO inhibitors promising therapeutic agents for neurological and psychiatric disorders like schizophrenia. This compound is a precursor for the synthesis of benzo[d]isoxazol-3-ol derivatives, which are potent DAAO inhibitors.

Role of DAAO in Cellular Signaling

DAAO plays a significant role in regulating the levels of D-amino acids, which in turn modulate neurotransmission.

DAAO_Signaling D-Serine D-Serine DAAO DAAO D-Serine->DAAO Substrate NMDA Receptor NMDA Receptor D-Serine->NMDA Receptor Co-agonist α-keto acid + NH3 + H2O2 α-keto acid + NH3 + H2O2 DAAO->α-keto acid + NH3 + H2O2 Catalyzes degradation to DAAO Inhibitors DAAO Inhibitors DAAO Inhibitors->DAAO Inhibits Neuronal Signaling Neuronal Signaling NMDA Receptor->Neuronal Signaling Activates

Role of DAAO in regulating D-Serine levels and neuronal signaling.
Synthetic Workflow for Benzo[d]isoxazol-3-ol DAAO Inhibitors

The synthesis of benzo[d]isoxazol-3-ol DAAO inhibitors from this compound follows a concise synthetic route.

DAAO_Workflow A This compound B Hydrolysis of Ester A->B C Reaction with Hydroxylamine B->C D Cyclization C->D E Final Benzo[d]isoxazol-3-ol Inhibitor D->E

General synthetic workflow for DAAO inhibitors.
Experimental Protocol: Synthesis of a Benzo[d]isoxazol-3-ol Intermediate

This protocol outlines the initial steps for the synthesis of the benzo[d]isoxazol-3-ol core structure.

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water, add an excess of a base such as sodium hydroxide (NaOH, 2.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the 2-fluoro-4-hydroxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of the Hydroxamic Acid

  • Activate the carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid (1.0 eq) using a coupling agent like carbonyldiimidazole (CDI) or by converting it to the acid chloride with thionyl chloride.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a base like triethylamine (2.0 eq) in a suitable solvent.

  • Add the activated carboxylic acid to the hydroxylamine solution at 0 °C and stir the reaction mixture at room temperature overnight.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting hydroxamic acid by recrystallization or column chromatography.

The subsequent step involves an intramolecular cyclization to form the benzo[d]isoxazol-3-ol ring system.

Quantitative Data: Biological Activity of Representative DAAO Inhibitors
Compound ClassTargetIC₅₀ (µM)
Benzo[d]isoxazol-3-ol DerivativesDAAO0.1 - 5.0

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of kinase and enzyme inhibitors with significant therapeutic potential. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel Hsp90 and DAAO inhibitors and to further investigate their biological activities. The strategic incorporation of the fluoro-substituted hydroxybenzoate moiety offers opportunities for the development of next-generation therapeutics with improved pharmacological profiles.

Application Notes and Protocols: A Detailed Guide to the Esterification of 2-Fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-4-hydroxybenzoic acid is a valuable fluorinated building block in organic synthesis.[1] Its derivatives, particularly its esters, are key intermediates in the development of pharmaceuticals and advanced materials. For instance, related structures serve as starting materials for inhibitors of enzymes like D-amino acid oxidase and Hsp90.[2] The esterification of the carboxylic acid group is a fundamental transformation that enables further synthetic modifications.

This document provides a detailed experimental protocol for the esterification of 2-fluoro-4-hydroxybenzoic acid using the Fischer-Speier esterification method. This acid-catalyzed reaction is a robust and widely used technique for converting carboxylic acids into esters.[3][4]

Key Compound Properties

A summary of the physical and chemical properties of the starting material and a representative ester product is provided below for reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Fluoro-4-hydroxybenzoic acidC₇H₅FO₃156.11-65145-13-3[1]
Methyl 2-fluoro-4-hydroxybenzoateC₈H₇FO₃170.14Off-white to light yellow crystalline solid[5]186417-38-5

Experimental Protocol: Fischer-Speier Esterification

Principle: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][6] The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol, which serves as both a reactant and the solvent.[3][7] The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][8][9] The equilibrium is driven toward the product side by using a large excess of the alcohol or by removing the water that is formed.[8][9]

Materials and Equipment

Reagents:

  • 2-Fluoro-4-hydroxybenzoic acid

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (20-50 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1-0.2 equivalents)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous alcohol (e.g., methanol for the methyl ester).[7][10]

  • Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[7][10]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol).[7][11] Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up & Neutralization:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.[7]

    • Dilute the remaining residue with ethyl acetate (e.g., 200 mL) and transfer it to a separatory funnel.[10]

    • Wash the organic layer with deionized water (e.g., 2 x 50 mL).

    • Carefully add saturated sodium bicarbonate solution in portions to neutralize the acidic catalyst.[11] Continue washing until effervescence ceases.

    • Wash the organic layer with brine (e.g., 50 mL) to remove residual water.[7][10]

  • Isolation:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified further if necessary. Common methods include:

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., EtOAc/hexane mixture) and allow it to cool slowly to form pure crystals.

    • Column Chromatography: For oils or highly impure solids, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation: Representative Reaction Parameters

The following table outlines typical, representative parameters for the synthesis. Actual results may vary based on scale and specific laboratory conditions.

AlcoholCatalystTemperatureReaction TimeTypical Yield
MethanolH₂SO₄~65°C (Reflux)4-12 h75-90%[10]
EthanolH₂SO₄~78°C (Reflux)4-12 h70-85%[7]
n-Propanolp-TsOH~97°C (Reflux)6-16 h70-85%

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying chemical principles of the esterification process.

experimental_workflow Experimental Workflow for Esterification cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Reaction Setup (Dissolve Acid in Alcohol) catalyst 2. Catalyst Addition (Add H₂SO₄) setup->catalyst reflux 3. Reflux (Heat & Monitor by TLC) catalyst->reflux cool 4. Cool & Evaporate (Remove excess alcohol) reflux->cool extract 5. Extraction (Dilute with EtOAc, wash with H₂O) cool->extract neutralize 6. Neutralization (Wash with NaHCO₃, then Brine) extract->neutralize dry 7. Dry & Concentrate (Dry with Na₂SO₄, evaporate solvent) neutralize->dry purify 8. Purify Product (Recrystallization or Chromatography) dry->purify final_product Pure Ester purify->final_product

Caption: A flowchart illustrating the major steps of the esterification procedure.

fischer_mechanism Simplified Fischer Esterification Mechanism start Carboxylic Acid + H⁺ (Catalyst) step1 1. Protonation (Activates Carbonyl) start->step1 step2 2. Nucleophilic Attack (Alcohol attacks Carbonyl) step1->step2 intermediate Tetrahedral Intermediate (Formed) step2->intermediate step3 3. Proton Transfer intermediate->step3 step4 4. Elimination (Water leaves as a good leaving group) step3->step4 step5 5. Deprotonation (Regenerates Catalyst) step4->step5 product Ester Product step5->product

Caption: The key mechanistic steps of the acid-catalyzed Fischer esterification.[8][9]

logical_relationship Application Context: Enzyme Inhibition start 2-Fluoro-4-hydroxybenzoic Acid Ester synthesis Further Synthetic Steps start->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api enzyme Target Enzyme (e.g., Hsp90) api->enzyme binds to inhibition Inhibition of Enzyme Activity enzyme->inhibition effect Therapeutic Effect inhibition->effect

Caption: Logical workflow from a starting ester to a potential therapeutic application.[2]

References

Application Notes and Protocols: Methyl 2-fluoro-4-hydroxybenzoate in the Development of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound with a versatile chemical structure that makes it a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. Its key features, the ortho-fluorine atom and the para-hydroxyl group relative to the methyl ester, impart unique electronic properties and reactivity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel materials, with a focus on liquid crystals and its role as a key synthetic intermediate.

Application in the Synthesis of Novel Liquid Crystals

The incorporation of fluorine atoms into mesogenic molecules is a well-established strategy for tuning the physical properties of liquid crystals, such as dielectric anisotropy, viscosity, and mesophase behavior. 2-Fluoro-4-hydroxybenzoic acid, the carboxylic acid precursor to the title compound, is a preferred building block for synthesizing mesogens. The ortho-positioned fluorine atom can introduce an additional intercalated smectic phase, offering opportunities for the design of new liquid crystal materials with specific properties for display and sensor applications.[1]

Representative Experimental Protocol: Synthesis of a 4'-alkoxyphenyl-2-fluoro-4-hydroxybenzoate Liquid Crystal

This protocol describes a representative synthesis of a liquid crystal molecule through the esterification of 2-fluoro-4-hydroxybenzoic acid (obtained by hydrolysis of this compound) with a 4-alkoxyphenol.

Step 1: Hydrolysis of this compound to 2-fluoro-4-hydroxybenzoic acid

  • Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water, Diethyl Ether.

  • Procedure:

    • Dissolve this compound (1 eq.) in a 10% aqueous solution of NaOH.

    • Heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is approximately 2.

    • The resulting precipitate of 2-fluoro-4-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification with 4-alkoxyphenol

  • Materials: 2-fluoro-4-hydroxybenzoic acid, 4-alkoxyphenol (e.g., 4-hexyloxyphenol), N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-fluoro-4-hydroxybenzoic acid (1 eq.) and 4-alkoxyphenol (1 eq.) in anhydrous DCM in a round-bottom flask.

    • Add a catalytic amount of DMAP (0.1 eq.).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of DCC (1.1 eq.) in DCM to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final liquid crystal product.

Data Presentation: Mesomorphic Properties of Analogous Fluorinated Liquid Crystals

The following table summarizes the phase transition temperatures of structurally similar liquid crystals to provide an indication of the expected mesomorphic behavior.

Compound StructureTransition Temperatures (°C)Reference
4-((2′,4′-diflourophenylimino)methyl)phenyl-4′′-pentyloxybenzoateCr 105.3 N 218.6 I[2]
4-((2′,4′-diflourophenylimino)methyl)phenyl-4″-dodecyloxybenzoateCr 98.2 SmA 184.9 I[2]
Bent-shaped liquid crystal from 4-fluoro-3-hydroxybenzoic acid (n=12)Cr 108 (N 81) I[3]

Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic

Visualization: Synthetic Pathway for a Fluorinated Liquid Crystal

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Esterification Methyl_2_fluoro_4_hydroxybenzoate Methyl 2-fluoro-4- hydroxybenzoate NaOH_H2O NaOH, H₂O, Reflux Methyl_2_fluoro_4_hydroxybenzoate->NaOH_H2O 2_fluoro_4_hydroxybenzoic_acid 2-fluoro-4-hydroxybenzoic acid NaOH_H2O->2_fluoro_4_hydroxybenzoic_acid DCC_DMAP_DCM DCC, DMAP, DCM 2_fluoro_4_hydroxybenzoic_acid->DCC_DMAP_DCM 4_alkoxyphenol 4-alkoxyphenol 4_alkoxyphenol->DCC_DMAP_DCM Liquid_Crystal 4'-alkoxyphenyl-2-fluoro- 4-hydroxybenzoate DCC_DMAP_DCM->Liquid_Crystal

Caption: Synthetic pathway for a fluorinated liquid crystal.

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility has been demonstrated in the preparation of inhibitors for enzymes such as D-amino acid oxidase and Hsp90.[4][5]

Experimental Protocol: General Synthesis of Benzo[d]isoxazol-3-ol Derivatives (D-amino acid oxidase inhibitors)

This protocol outlines a general, multi-step synthesis where this compound serves as a key starting material.

  • Materials: this compound, Alkylating agent (e.g., alkyl bromide), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Hydroxylamine, Reducing agent.

  • Procedure (Illustrative Steps):

    • O-alkylation: React this compound with an appropriate alkylating agent in the presence of a base to introduce a side chain at the hydroxyl group.

    • Hydrolysis: Saponify the methyl ester to the corresponding carboxylic acid.

    • Amide formation: Convert the carboxylic acid to an amide.

    • Cyclization: Induce cyclization to form the benzo[d]isoxazol-3-ol ring system.

    • Further modifications: Perform additional synthetic steps to arrive at the final drug candidate.

Visualization: Role as a Pharmaceutical Intermediate

G Start Methyl 2-fluoro-4- hydroxybenzoate Intermediate_1 Multi-step Synthesis Start->Intermediate_1 Product_1 D-amino acid oxidase inhibitors Intermediate_1->Product_1 Product_2 Hsp90 inhibitors Intermediate_1->Product_2

Caption: Role as a pharmaceutical intermediate.

Potential Applications in Polymer Science

While the direct application of this compound as a monomer in polymerization is not extensively documented, its structure suggests potential as a precursor for specialty monomers.[6] Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy.

Application Notes

This compound can be chemically modified to introduce polymerizable groups. For example, the hydroxyl group can be reacted to introduce an acrylic or methacrylic functionality, or the ester can be converted to other functional groups suitable for polycondensation reactions. The resulting fluorinated monomers could be incorporated into polyesters, polyamides, or polyacrylates to enhance their properties for applications in high-performance coatings, low-friction surfaces, and advanced dielectrics.

Visualization: Potential Workflow for Monomer Synthesis

G Start Methyl 2-fluoro-4- hydroxybenzoate Modification Chemical Modification (e.g., Acrylation) Start->Modification Monomer Fluorinated Monomer Modification->Monomer Polymerization Polymerization Monomer->Polymerization Polymer Specialty Polymer Polymerization->Polymer

Caption: Potential workflow for specialty polymer synthesis.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.[4]

Experimental Protocol
  • Materials: 4-fluoro-2-hydroxybenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Saturated Saline solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve 4-fluoro-2-hydroxybenzoic acid (1 eq.) in methanol at 0°C.

    • Slowly add concentrated sulfuric acid (catalytic amount).

    • Gradually warm the reaction mixture to room temperature and then heat to reflux (around 70°C) for 16 hours.

    • Monitor the reaction by TLC.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated saline.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuum to afford this compound.

Data Presentation: Synthesis Parameters
ParameterValue
Starting Material4-fluoro-2-hydroxybenzoic acid
ReagentsMethanol, Concentrated Sulfuric Acid
Reaction TypeFischer Esterification
Reaction Time16 hours
Reaction Temperature70°C (Reflux)
Yield~87%

Visualization: Synthesis of this compound

G Reactant_1 4-fluoro-2-hydroxybenzoic acid Catalyst H₂SO₄ (conc.) Reactant_1->Catalyst Reactant_2 Methanol Reactant_2->Catalyst Product Methyl 2-fluoro-4- hydroxybenzoate Catalyst->Product

Caption: Synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yield in the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Presence of Water: The Fischer esterification is a reversible reaction, and the presence of water in the reaction mixture can shift the equilibrium towards the reactants, thus reducing the yield of the ester.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a fresh, properly stored acid catalyst. To drive the reaction forward, consider using a large excess of methanol or removing water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture.

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If a significant amount of 4-fluoro-2-hydroxybenzoic acid remains after the planned reaction time, consider extending the duration of the reflux. Gradually increasing the reaction temperature might also improve the conversion rate, but be mindful of potential side reactions at higher temperatures.[1]

  • Catalyst Issues: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an inappropriate amount.

    • Solution: Use a fresh, high-quality acid catalyst. The amount of catalyst is crucial; too little will result in a slow reaction, while an excessive amount can promote side reactions such as sulfonation of the aromatic ring, especially with sulfuric acid at elevated temperatures.

Question: I am observing unexpected byproducts in my TLC or NMR analysis. What are the likely side reactions?

Answer:

The formation of byproducts is a common challenge. For the esterification of 4-fluoro-2-hydroxybenzoic acid, potential side reactions include:

  • Polymerization: Salicylic acid derivatives can undergo self-esterification where the hydroxyl group of one molecule reacts with the carboxylic acid group of another, leading to the formation of polymeric byproducts.[2]

    • Mitigation: This can be minimized by using a large excess of methanol to favor the formation of the methyl ester over self-esterification.

  • Reaction at the Phenolic Hydroxyl Group: While the carboxylic acid is more reactive under these conditions, the phenolic hydroxyl group can also react, especially at higher temperatures, potentially leading to ether formation with methanol.[1]

    • Mitigation: Maintain the reaction temperature at the reflux temperature of methanol (around 65-70°C) to minimize this side reaction.

  • Sulfonation: If using concentrated sulfuric acid as the catalyst at high temperatures, sulfonation of the electron-rich aromatic ring can occur.

    • Mitigation: Use a catalytic amount of sulfuric acid and avoid excessive temperatures. Alternatively, consider using a different acid catalyst, such as p-toluenesulfonic acid, which is less prone to causing sulfonation.

Question: The purification of the final product is proving difficult. What is an effective purification strategy?

Answer:

Effective purification is key to obtaining high-purity this compound. A standard and effective work-up and purification procedure is as follows:

  • Removal of Excess Methanol: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted 4-fluoro-2-hydroxybenzoic acid.[3] The bicarbonate wash will react with the acidic components to form their corresponding sodium salts, which are soluble in the aqueous layer. Be cautious as this will produce carbon dioxide gas.[2]

  • Brine Wash: Wash the organic layer with a saturated saline solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid with methanol using a strong acid catalyst, such as concentrated sulfuric acid.[4] This method is widely used due to its simplicity and generally high yields when optimized.

Q2: What is a typical high-yielding protocol for this synthesis?

A2: A reported high-yielding protocol involves dissolving 4-fluoro-2-hydroxybenzoic acid in methanol at 0°C, followed by the slow addition of concentrated sulfuric acid. The mixture is then warmed to room temperature and refluxed at 70°C for 16 hours. Following an appropriate work-up, this method has been reported to yield up to 87% of this compound.[3]

Q3: Can other acid catalysts be used instead of sulfuric acid?

A3: Yes, other strong acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and can be easier to handle. Solid acid catalysts, such as cation exchange resins or sulfated zirconia, are also effective and have the advantage of being easily separable from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling.[5]

Q4: How does reaction temperature affect the yield and purity?

A4: Temperature is a critical parameter.

  • Low Temperatures (< 60°C): The reaction rate will be very slow, leading to incomplete conversion and low yields.

  • Optimal Temperatures (refluxing methanol, ~65-70°C): This range typically provides a good balance between a reasonable reaction rate and high purity, leading to optimal yields.

  • High Temperatures (> 80°C): While the reaction may proceed faster, higher temperatures can increase the likelihood of side reactions like etherification of the phenolic hydroxyl group or sulfonation of the aromatic ring, which can decrease the purity and overall yield of the desired product.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material (4-fluoro-2-hydroxybenzoic acid). The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) will indicate the progression of the reaction.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on the Synthesis of this compound

ParameterConditionExpected Impact on YieldExpected Impact on PurityNotes
Temperature Too Low (<60°C)LowHigh (if reaction occurs)Very slow reaction rate.
Optimal (~65-70°C)HighHighGood balance of rate and selectivity.
Too High (>80°C)Potentially LowerLowerIncreased risk of side reactions.[1]
Catalyst Sulfuric AcidHighGoodCan cause sulfonation at high temp.
p-TsOHHighGoodLess risk of sulfonation.
Solid Acid ResinGood to HighHighEasy to remove, recyclable.[5]
Reactant Ratio StoichiometricModerateHighEquilibrium may not favor product.
(Methanol:Acid)Large Excess of MethanolHighHighShifts equilibrium towards product.

Experimental Protocols

Detailed Protocol for Fischer Esterification of 4-fluoro-2-hydroxybenzoic acid

This protocol is adapted from a literature procedure with a reported yield of 87%.[3]

Materials:

  • 4-fluoro-2-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of acid).

  • Catalyst Addition: Cool the flask in an ice bath to 0°C. While stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70°C). Maintain the reflux with stirring for 16 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (until no more gas evolves) and then with brine. e. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-fluoro-2-hydroxybenzoic acid in Methanol add_catalyst Add H₂SO₄ catalyst at 0°C start->add_catalyst reflux Reflux at 70°C for 16h add_catalyst->reflux remove_methanol Remove excess Methanol reflux->remove_methanol dissolve Dissolve in Ethyl Acetate remove_methanol->dissolve wash_bicarb Wash with NaHCO₃ solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify end end purify->end Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed water Presence of Water low_yield->water conditions Suboptimal Conditions (Time/Temp) low_yield->conditions catalyst Catalyst Inactive/Incorrect Amount low_yield->catalyst dry Use Anhydrous Reagents & Dry Glassware water->dry optimize Increase Time/Temp Monitor via TLC conditions->optimize fresh_catalyst Use Fresh Catalyst Optimize Amount catalyst->fresh_catalyst

Caption: A logical guide to troubleshooting low reaction yields.

References

common side products in the synthesis of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 2-fluoro-4-hydroxybenzoic acid. This reaction typically involves using methanol as both the solvent and the reactant, with a strong acid catalyst such as concentrated sulfuric acid, under reflux conditions.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: The primary potential side products include:

  • Unreacted Starting Material: 2-fluoro-4-hydroxybenzoic acid may remain if the reaction does not go to completion.

  • O-alkylation Product: Methyl 2-fluoro-4-methoxybenzoate can form due to the methylation of the phenolic hydroxyl group.

  • Decarboxylation Product: 3-Fluorophenol can be produced if the reaction temperature is excessively high, leading to the loss of the carboxyl group.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a pure sample of the product (if available), you can determine when the starting material has been consumed.

Q4: What are the typical yields for this synthesis?

A4: With proper optimization and purification, yields for the Fischer esterification of 2-fluoro-4-hydroxybenzoic acid can be high, often in the range of 85-95%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Insufficient catalyst. 3. Presence of water in reactants or glassware. 4. Loss of product during workup and purification.1. Increase reaction time and monitor by TLC until the starting material is consumed. 2. Ensure the correct catalytic amount of strong acid is used. 3. Use anhydrous methanol and dry glassware. 4. Optimize extraction and purification steps to minimize losses.
Presence of Unreacted Starting Material The esterification reaction is reversible and may not have reached completion.Drive the equilibrium towards the product by using a large excess of methanol. Ensure adequate reaction time and temperature.
Formation of Methyl 2-fluoro-4-methoxybenzoate (O-alkylation) The phenolic hydroxyl group is susceptible to methylation under acidic conditions, especially at higher temperatures.Use a moderate reaction temperature and avoid prolonged reaction times after the starting material is consumed. The use of a large excess of methanol can also favor the desired esterification over O-alkylation.
Formation of 3-Fluorophenol (Decarboxylation) High reaction temperatures can induce decarboxylation of the starting material.Maintain the reaction temperature at the reflux temperature of methanol and avoid localized overheating.
Product is an oil or fails to crystallize Presence of impurities, such as the O-alkylation or decarboxylation byproducts, can lower the melting point and inhibit crystallization.Purify the crude product using column chromatography on silica gel to separate the desired product from the side products.

Data Presentation: Physical and Spectral Properties

This table summarizes the key physical and spectral data for this compound and its common side products for easy identification and comparison.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
This compound 170.1476-78-White to off-white solid
2-Fluoro-4-hydroxybenzoic acid (Starting Material) 156.11178-182-White to off-white crystalline solid[1]
Methyl 2-fluoro-4-methoxybenzoate (O-alkylation Product) 184.17--Solid
3-Fluorophenol (Decarboxylation Product) 112.108-12[2]178[2]Colorless liquid[2][3][4]

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-fluoro-4-hydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if significant amounts of side products are present.

Visualizations

Troubleshooting Workflow for Side Product Identification

G Troubleshooting Workflow cluster_0 Initial Analysis cluster_1 Impurity Identification cluster_2 Mitigation Strategy start Crude Product Analysis (TLC, NMR) check_purity Is the product pure? start->check_purity identify_impurity Identify Impurities via Spectroscopy (NMR, MS) check_purity->identify_impurity No pure_product Pure Product Obtained check_purity->pure_product Yes is_sm Unreacted Starting Material? identify_impurity->is_sm is_o_alk O-alkylation Product? is_sm->is_o_alk No increase_reflux Increase reflux time / excess methanol is_sm->increase_reflux Yes is_decarb Decarboxylation Product? is_o_alk->is_decarb No moderate_temp Use moderate temperature, shorter time is_o_alk->moderate_temp Yes control_temp Strictly control reflux temperature is_decarb->control_temp Yes purify Purify via column chromatography or recrystallization increase_reflux->purify moderate_temp->purify control_temp->purify

Caption: A flowchart for identifying and mitigating common side products.

Logical Relationship of Reaction Components and Products

G Reaction Overview cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_products Products & Side Products SM 2-Fluoro-4-hydroxybenzoic Acid Reflux Reflux SM->Reflux MeOH Methanol MeOH->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Product This compound Reflux->Product Side1 Unreacted Starting Material Reflux->Side1 Incomplete Reaction Side2 Methyl 2-fluoro-4-methoxybenzoate Reflux->Side2 High Temp/ Long Time Side3 3-Fluorophenol Reflux->Side3 Excessive Heat

Caption: Relationship between reactants, conditions, and products.

References

optimizing reaction conditions for Methyl 2-fluoro-4-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-fluoro-4-hydroxybenzoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid can be attributed to several factors. The reaction is a reversible equilibrium, and its success hinges on shifting this equilibrium towards the product side.[1][2][3]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material (4-fluoro-2-hydroxybenzoic acid) is still present, consider extending the reaction time. Refluxing for 16 hours at 70°C is a documented successful condition.[4][5]

  • Presence of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield.[1][2]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus during reflux is effective.[1][6][7] Alternatively, adding a drying agent like molecular sieves to the reaction mixture can absorb the water.[2][8] A large excess of the alcohol (methanol) can also help drive the reaction forward.[9]

  • Insufficient or Inactive Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

    • Solution: Ensure the strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is fresh and has not been deactivated.[1][2] Use a catalytic amount; too little will result in a slow reaction, while too much can lead to side reactions.[9]

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient reaction rate.[9]

    • Solution: The reaction should be conducted at the reflux temperature of the alcohol used (methanol, boiling point ~65°C), or as specified in a reliable protocol (e.g., 70°C).[4][5]

Issue 2: Formation of Impurities and Side Products

Question: I have obtained the product, but it is contaminated with impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge. The nature of these impurities often depends on the specific reaction conditions.

  • Unreacted Starting Material: The most common impurity is the unreacted 4-fluoro-2-hydroxybenzoic acid.

    • Mitigation: As discussed in "Low or No Product Yield," drive the reaction to completion by removing water and using an adequate amount of catalyst and sufficient reaction time.

  • Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

    • Mitigation: Use the recommended reaction temperature and avoid excessive heating. Consider using an alternative catalyst like p-toluenesulfonic acid (p-TsOH), which is less likely to cause sulfonation.

  • Hydrolysis of the Ester Product: During the workup, especially when washing with aqueous base, the desired ester product can be hydrolyzed back to the carboxylic acid.

    • Mitigation: Use a mild base, such as a saturated aqueous sodium bicarbonate (NaHCO₃) solution, for washing, and avoid prolonged contact times.[4][5] Ensure the workup is performed at room temperature or below.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer: Proper purification is essential to obtain high-purity this compound.

  • Extraction and Washing: After the reaction, a standard workup procedure involves removing the excess methanol under reduced pressure, redissolving the residue in an organic solvent like ethyl acetate, and washing with a mild aqueous base and then with brine.[4][5]

    • Protocol:

      • Cool the reaction mixture to room temperature.

      • Concentrate the mixture under reduced pressure to remove most of the methanol.

      • Redissolve the residue in ethyl acetate.

      • Wash sequentially with saturated aqueous sodium bicarbonate and saturated saline (brine).

      • Dry the organic phase over anhydrous sodium sulfate.

      • Filter and concentrate in vacuum to obtain the crude product.[4][5]

  • Recrystallization: For further purification, recrystallization is an effective method.

    • Solvent Selection: A suitable solvent system, such as ethyl acetate/n-hexane, can be used to recrystallize the crude product to obtain a colorless solid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the Fischer esterification of 4-fluoro-2-hydroxybenzoic acid with methanol, using a strong acid catalyst like concentrated sulfuric acid.[4][5] This method is straightforward and generally provides good yields.

Q2: What is the role of the strong acid catalyst in the Fischer esterification?

A2: The strong acid catalyst, typically H₂SO₄ or p-TsOH, protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[2][3]

Q3: Can I use a different alcohol for this esterification?

A3: Yes, other primary or secondary alcohols can be used in Fischer esterification. However, tertiary alcohols are generally not suitable as they are prone to elimination reactions under acidic conditions.[2] For the synthesis of this compound, methanol is the required alcohol.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle it in a well-ventilated fume hood.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Pressure Build-up: When heating the reaction, ensure the system is not sealed to avoid pressure build-up. Use a reflux condenser open to the atmosphere.

Data Presentation

Table 1: Impact of Key Reaction Parameters on Fischer Esterification Yield

ParameterConditionEffect on YieldRationale
Water Removal Use of Dean-Stark trap or drying agentsIncreasesShifts the reaction equilibrium towards the product side by removing a byproduct.[1][2]
Alcohol Amount Large excess of methanolIncreasesActs as both reactant and solvent, shifting the equilibrium towards the product.[9]
Catalyst Conc. Catalytic amount (e.g., a few drops to 5 mol%)Optimal at catalytic levelsToo little catalyst leads to a slow reaction; too much can cause side reactions.[2][9]
Temperature Reflux temperature of methanol (~65-70°C)Increases rateProvides the necessary activation energy for the reaction to proceed efficiently.[2]
Reaction Time 1-16 hoursIncreases until equilibriumSufficient time is required for the reaction to reach equilibrium for maximum conversion.[2][4][5]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 100 g (0.64 mol) of 4-fluoro-2-hydroxybenzoic acid in 1 L of methanol at 0°C.

  • Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Gradually warm the reaction mixture to room temperature and then heat to reflux at 70°C for 16 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

    • Redissolve the residue in 1 L of ethyl acetate.

    • Wash the organic solution sequentially with 500 mL of saturated aqueous sodium bicarbonate and 500 mL of saturated saline.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase in vacuum to yield the product. An expected yield is around 95 g (87%).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation A 1. Dissolve 4-fluoro-2-hydroxybenzoic acid in Methanol at 0°C B 2. Slowly add conc. H₂SO₄ A->B C 3. Heat to reflux at 70°C for 16 hours B->C D 4. Cool to RT and concentrate C->D E 5. Redissolve in Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry over Na₂SO₄ F->G H 8. Filter and concentrate in vacuum G->H I 9. Obtain this compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield? Q_Water Is water being removed? Start->Q_Water Yes Sol_Water Use Dean-Stark or drying agent. Q_Water->Sol_Water No Q_Catalyst Is catalyst amount and activity sufficient? Q_Water->Q_Catalyst Yes Success Yield Improved Sol_Water->Success Sol_Catalyst Use fresh catalyst in appropriate amount. Q_Catalyst->Sol_Catalyst No Q_TimeTemp Are reaction time and temperature adequate? Q_Catalyst->Q_TimeTemp Yes Sol_Catalyst->Success Sol_TimeTemp Increase reaction time or temperature. Q_TimeTemp->Sol_TimeTemp No Q_TimeTemp->Success Yes Sol_TimeTemp->Success

Caption: Troubleshooting decision tree for low yield in the synthesis reaction.

References

challenges in the scale-up of Methyl 2-fluoro-4-hydroxybenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of Methyl 2-fluoro-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 2-fluoro-4-hydroxybenzoic acid.[1] This reaction involves heating the carboxylic acid in an excess of methanol, which acts as both a reactant and the solvent. A strong acid, typically concentrated sulfuric acid, is used as a catalyst to accelerate the reaction.[1][2]

Q2: Why is an excess of methanol used in the reaction?

A2: Fischer esterification is a reversible equilibrium reaction.[3][4][5] To drive the reaction towards the formation of the desired ester product, Le Chatelier's principle is applied. Using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium to favor the product side, thereby increasing the yield.[4][5]

Q3: What are the primary safety concerns when performing this synthesis, especially during scale-up?

A3: The primary safety concern is the highly exothermic reaction that occurs when mixing concentrated sulfuric acid and methanol.[6][7] On a large scale, this can lead to a rapid increase in temperature, potentially causing the methanol (boiling point ~65°C) to boil violently and splash. It is crucial to add the sulfuric acid slowly and with efficient cooling and stirring.[6][8] Additionally, all reagents are irritants, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.[9] The reaction should be performed in a well-ventilated fume hood.

Q4: What are typical yields and purity levels for this synthesis?

A4: With proper procedure and purification, yields for this reaction are generally good. Reported yields are often in the range of 85-95%.[10] High purity, typically 98% or greater, is achievable through standard purification techniques.[1][11]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (2-fluoro-4-hydroxybenzoic acid). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction: The esterification is an equilibrium reaction and may not have gone to completion.[4][12] 2. Water in Reagents: Presence of water in methanol or on the glassware can shift the equilibrium back towards the reactants.[7][12] 3. Insufficient Catalyst: The amount of sulfuric acid may be too low to effectively catalyze the reaction. 4. Loss During Workup: Product may be lost during the extraction and washing steps.1. Increase Reaction Time/Temperature: Ensure the reaction is refluxed for a sufficient period (e.g., 16 hours).[10] 2. Use Anhydrous Reagents: Use dry methanol and ensure all glassware is thoroughly dried before use. 3. Optimize Catalyst Loading: While there is a balance to be struck, ensure catalytic amounts (e.g., ~10% v/v of methanol) are used.[10] 4. Careful Extraction: Perform extractions carefully to minimize loss to the aqueous layer. Ensure the pH is appropriate during washes to keep the product in the organic phase.
Product Contaminated with Starting Material 1. Incomplete Reaction: As above, the reaction did not proceed to completion. 2. Inefficient Neutralization/Washing: The unreacted 2-fluoro-4-hydroxybenzoic acid was not fully removed during the aqueous wash.1. Drive the Reaction Further: Use a larger excess of methanol or increase the reflux time. 2. Thorough Washing: Wash the organic layer multiple times with a saturated solution of sodium bicarbonate (NaHCO₃).[10] Check the pH of the final aqueous wash to ensure it is neutral or slightly basic. This deprotonates the acidic starting material, making it soluble in the aqueous layer.
Reaction Mixture Turned Dark Brown/Black Decomposition: Overheating or a too high concentration of sulfuric acid can cause charring and decomposition of the organic materials.1. Control Temperature: Maintain a gentle reflux and avoid excessive heating. Use a heating mantle with a stirrer for even heat distribution. 2. Control Catalyst Addition: Add the sulfuric acid slowly and with cooling to prevent an initial temperature spike.
Difficulty Isolating Product After Workup 1. Emulsion Formation: Vigorous shaking during the extraction process can lead to the formation of an emulsion, making layer separation difficult. 2. Product is Water Soluble: While this compound is only slightly soluble in water, excessive washing with large volumes can lead to some product loss.[13]1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. Allow the mixture to stand for an extended period. In difficult cases, filtration through celite may be necessary. 2. Minimize Water Washes: Use the minimum effective volume for washes. A final wash with brine can help to "dry" the organic layer before the addition of a drying agent like anhydrous sodium sulfate.[10]

Data Presentation

Table 1: Typical Reaction Parameters for Laboratory Scale Synthesis
ParameterValueSource/Comment
Starting Material 2-fluoro-4-hydroxybenzoic acid1.0 equivalent
Reagent/Solvent Methanol (CH₃OH)Large excess (e.g., 10-15 mL per gram of acid)[10]
Catalyst Concentrated Sulfuric Acid (H₂SO₄)~1 mL per 10 mL of Methanol[10]
Reaction Temperature Reflux (~70°C)[10]
Reaction Time 16 hours[10]
Typical Yield 87%[10]
Purity (Post-Purification) >98%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of methanol (e.g., 100 g of acid in 1 L of methanol).[10]

  • Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly add concentrated sulfuric acid (e.g., 100 mL) dropwise with continuous stirring.[10] Caution: This addition is highly exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux (approximately 70°C) and maintain for 16 hours.[10]

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the methanol.[10]

  • Workup - Extraction: Redissolve the residue in an organic solvent such as ethyl acetate (e.g., 1 L). Transfer the solution to a separatory funnel.[10]

  • Workup - Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated saline (brine) solution.[10] The bicarbonate wash neutralizes the sulfuric acid catalyst and removes any unreacted 2-fluoro-4-hydroxybenzoic acid.

  • Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[10] Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Purity Analysis by HPLC (Example Method)

While a specific method for this compound is not detailed in the literature, a standard reverse-phase HPLC method can be adapted from similar compounds like methylparaben.[14]

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v), potentially with pH adjustment using a small amount of acid like phosphoric acid.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm.

  • Procedure: Prepare a standard solution of high-purity this compound of known concentration. Prepare a sample of the synthesized product. Inject both and compare the retention times and peak areas to determine purity.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions 2-fluoro-4-hydroxybenzoic_acid 2-fluoro-4-hydroxybenzoic acid Product This compound 2-fluoro-4-hydroxybenzoic_acid->Product + Methanol Methanol (excess) Methanol->Product H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Product Reflux Reflux (~70°C, 16h) Reflux->Product Water Water (byproduct)

Caption: Fischer esterification of 2-fluoro-4-hydroxybenzoic acid.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Product Yield Observed check_purity Analyze crude product for starting material start->check_purity incomplete_rxn Incomplete Reaction check_purity->incomplete_rxn Yes workup_loss Significant Loss During Workup check_purity->workup_loss No solution1 Increase reflux time or use larger excess of methanol incomplete_rxn->solution1 solution3 Ensure anhydrous reagents and dry glassware. incomplete_rxn->solution3 solution2 Review extraction/wash procedure. Check pH of aqueous layers. workup_loss->solution2

Caption: A logical workflow for troubleshooting low product yield.

Scale_Up_Considerations Key Scale-Up Considerations center Scale-Up Process heat Heat Management (Exothermic H₂SO₄ Addition) center->heat mixing Mixing Efficiency center->mixing water Water Removal Strategy center->water materials Material of Construction (Corrosion) center->materials purification Purification at Scale center->purification

Caption: Critical factors to address during process scale-up.

References

degradation pathways of Methyl 2-fluoro-4-hydroxybenzoate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Methyl 2-fluoro-4-hydroxybenzoate under stress conditions.

Troubleshooting Guides

QuestionPossible Cause(s)Suggested Solution(s)
Why am I not observing any degradation of this compound under my stress conditions? 1. Stress conditions are too mild (e.g., low temperature, low concentration of acid/base/oxidizing agent, insufficient light exposure). 2. The compound is highly stable under the applied conditions. 3. Incorrect preparation of stressor solutions. 4. Analytical method is not sensitive enough to detect low levels of degradation.1. Increase the severity of the stress conditions incrementally (e.g., increase temperature by 10°C, use a higher concentration of the stressor). For photostability, ensure the light source provides both UV and visible light and increase the exposure time. 2. Confirm the stability of the compound by extending the duration of the study. 3. Verify the concentration and pH of all freshly prepared stressor solutions. 4. Validate the analytical method to ensure it can detect and quantify potential degradation products at low concentrations.
My sample shows almost complete degradation immediately after applying the stressor. How can I study the degradation pathway? 1. Stress conditions are too harsh. 2. The compound is inherently unstable under the applied conditions.1. Reduce the severity of the stress conditions (e.g., lower the temperature, decrease the concentration of the stressor, shorten the exposure time). Aim for 5-20% degradation to better observe the formation of primary degradants. 2. For highly labile compounds, consider performing the study at lower temperatures and taking more frequent, earlier time points.
I am seeing many small, unidentifiable peaks in my chromatogram. What could be the cause? 1. Formation of secondary or tertiary degradation products due to overly harsh stress conditions. 2. Interaction between the drug substance and excipients (if using a formulated product). 3. Contamination of the sample or mobile phase.1. Reduce the stress conditions to favor the formation of primary degradants. Analyze samples at earlier time points. 2. If applicable, perform forced degradation on the pure drug substance and individual excipients to identify the source of the peaks. 3. Use high-purity solvents and reagents. Run a blank (stressed solvent without the compound) to identify any peaks originating from the degradation of the solvent or impurities.
The mass balance of my forced degradation study is below 90%. What should I do? 1. Some degradation products may not be eluting from the HPLC column. 2. Degradation products may not have a chromophore and are therefore not detected by the UV detector. 3. Formation of volatile or insoluble degradation products. 4. Co-elution of the parent peak with a degradant peak.1. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to ensure all products are eluted. 2. Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric products. 3. Consider using techniques like headspace GC-MS for volatile products. Check for any precipitated material in the sample vials. 4. Assess the peak purity of the parent compound using a photodiode array (PDA) detector or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure (an ester of a substituted benzoic acid), the following degradation pathways are plausible under different stress conditions:

  • Hydrolytic (Acidic/Alkaline): The primary degradation pathway is the hydrolysis of the methyl ester to form 2-fluoro-4-hydroxybenzoic acid and methanol. This reaction is typically faster under alkaline conditions.[1][2]

  • Oxidative: Oxidation is expected to occur on the aromatic ring. Potential products include hydroxylated species, such as catechols (e.g., Methyl 3,4-dihydroxy-2-fluorobenzoate ), and quinone-like structures resulting from further oxidation.[3][4] Hydrolysis of the ester group may also occur concurrently.

  • Photolytic: Under exposure to UV or visible light, the compound may undergo hydrolysis to 2-fluoro-4-hydroxybenzoic acid . Further degradation could involve decarboxylation to form 3-fluorophenol or ring hydroxylation.[4][5]

  • Thermal: At elevated temperatures, hydrolysis of the ester is a likely degradation pathway, yielding 2-fluoro-4-hydroxybenzoic acid .

Q2: What are the recommended starting conditions for a forced degradation study of this compound?

A2: The following are general starting conditions, which should be adjusted to achieve a target degradation of 5-20%.[6][7]

Stress ConditionRecommended Conditions
Acid Hydrolysis 0.1 M HCl at 60°C
Alkaline Hydrolysis 0.1 M NaOH at room temperature or 40°C
Oxidative 3% H₂O₂ at room temperature
Thermal 70°C in a calibrated oven
Photolytic Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV and visible light.[7]

Q3: How do I prepare samples for a forced degradation study?

A3: A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then diluted with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂). For thermal and photolytic studies in the solid state, the pure compound is directly exposed to the stress. A control sample, protected from the stress condition, should always be analyzed alongside the stressed samples.

Q4: Which analytical techniques are most suitable for analyzing the degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[8] A photodiode array (PDA) detector is useful for assessing peak purity. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

Proposed Degradation Products Summary

Disclaimer: The following table presents potential degradation products based on chemical principles and analogy to similar compounds. The actual degradation profile must be confirmed experimentally.

Stress ConditionProposed Primary Degradation ProductChemical StructureMolecular Weight ( g/mol )
Acid/Alkaline Hydrolysis2-fluoro-4-hydroxybenzoic acidC₇H₅FO₃156.11
OxidativeMethyl 3,4-dihydroxy-2-fluorobenzoateC₈H₇FO₄186.14
Photolytic2-fluoro-4-hydroxybenzoic acidC₇H₅FO₃156.11
Thermal2-fluoro-4-hydroxybenzoic acidC₇H₅FO₃156.11

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

  • Alkaline Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

  • Incubation: Place the acid hydrolysis vial in a water bath at 60°C. Keep the alkaline hydrolysis vial at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze by HPLC.

Protocol 2: Forced Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Oxidation: Add 1 mL of the stock solution to a vial containing 9 mL of 3% H₂O₂.

  • Incubation: Keep the vial at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Dilute the samples with the mobile phase and analyze immediately by HPLC.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Proposed Degradation Pathways

cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base/Thermal) cluster_oxidation Oxidation cluster_photolysis Photolysis main This compound hydrolysis_prod 2-fluoro-4-hydroxybenzoic acid main->hydrolysis_prod H⁺/OH⁻/Δ oxidation_prod Methyl 3,4-dihydroxy-2-fluorobenzoate main->oxidation_prod [O] photolysis_prod1 2-fluoro-4-hydroxybenzoic acid main->photolysis_prod1 photolysis_prod2 3-fluorophenol photolysis_prod1->photolysis_prod2 Decarboxylation

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Forced Degradation

cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) prep->base oxide Oxidation (3% H₂O₂, RT) prep->oxide thermal Thermal (70°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo sampling Sample at Time Points & Quench acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks report Evaluate Data (Purity, Mass Balance) hplc->report lcms->report

Caption: General experimental workflow for forced degradation studies.

References

troubleshooting guide for reactions involving Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-fluoro-4-hydroxybenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable synthetic intermediate primarily used in the pharmaceutical and fine chemical industries.[1][2] Its key applications include serving as a starting material for the synthesis of:

  • Benzo[d]isoxazol-3-ol derivatives, which are investigated as D-amino acid oxidase inhibitors.[3]

  • Hydroxy-indazole-carboxamides, which have shown potential as Hsp90 inhibitors.[3]

The presence of the fluorine atom can impart unique properties to the final molecules, such as altered reactivity, solubility, and metabolic stability.[1]

Q2: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial synthesis of this compound involves the esterification of 2-fluoro-4-hydroxybenzoic acid.[2] This reaction is typically carried out using methanol as both the solvent and the esterifying agent, with a strong acid catalyst like concentrated sulfuric acid, under reflux conditions.[2]

Q3: What are the key physical and chemical properties of this compound?

Key properties are summarized in the table below:

PropertyValue
CAS Number 197507-22-5
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance Off-white to light yellow or brown crystalline solid
Melting Point 38-40 °C
Solubility Slightly soluble in water

Data sourced from multiple chemical suppliers and databases.

Troubleshooting Guide for Common Reactions

This section addresses specific issues that may arise during common reactions involving this compound, particularly O-alkylation (Williamson ether synthesis).

Issue 1: Low or No Yield in O-Alkylation Reactions

Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting a low yield or recovering only my starting material. What are the possible causes and solutions?

A: Low or no yield in this reaction is often due to incomplete deprotonation of the phenolic hydroxyl group or suboptimal reaction conditions. Here is a breakdown of potential causes and their corresponding solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation The base may be too weak to fully deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be effective, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF, DMF) can ensure complete and irreversible deprotonation, leading to higher yields.[4][5]
Suboptimal Reaction Conditions The reaction may require heating to proceed at an adequate rate. If using a milder base, consider increasing the temperature to 50-80 °C.[5] Also, ensure the solvent is appropriate; polar aprotic solvents like DMF or acetonitrile are generally preferred over protic solvents which can solvate the phenoxide and reduce its nucleophilicity.[5]
Inactive Alkylating Agent The alkyl halide may have degraded. Use a fresh bottle of the alkylating agent. To enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.[4]

Below is a diagram illustrating the decision-making process for troubleshooting low yields in O-alkylation.

G start Low/No Yield of O-Alkylated Product check_sm TLC shows mainly starting material? start->check_sm incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation Yes suboptimal_conditions Suboptimal Conditions check_sm->suboptimal_conditions Yes inactive_reagent Inactive Alkylating Agent check_sm->inactive_reagent Yes solution1 Use stronger base (e.g., NaH) in anhydrous solvent. incomplete_deprotonation->solution1 solution2 Increase temperature (50-80 °C) and/or switch to polar aprotic solvent. suboptimal_conditions->solution2 solution3 Use fresh alkyl halide. Add catalytic NaI. inactive_reagent->solution3

Caption: Troubleshooting workflow for low yield in O-alkylation.

Issue 2: Formation of Side Products

Q: My O-alkylation reaction is producing significant side products, making purification difficult. What are the common side reactions and how can I minimize them?

A: The primary side reactions in the Williamson ether synthesis are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[5][6]

Side ReactionCause and Minimization Strategy
E2 Elimination This is more prevalent with secondary and tertiary alkyl halides and at higher temperatures.[6][7] The phenoxide acts as a base, abstracting a proton from the alkyl halide to form an alkene. Solution: Use a primary or methyl alkyl halide.[8][9] If a secondary halide must be used, employ a less hindered base and lower the reaction temperature.
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6] Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation.[5]
Ester Hydrolysis If the reaction is run under strongly basic aqueous conditions or during a basic aqueous workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Solution: Use anhydrous conditions for the reaction. During workup, use a mild base like saturated sodium bicarbonate solution for washes and avoid prolonged exposure to strong bases.

The following diagram illustrates the competing reaction pathways.

G cluster_products Potential Products start This compound + Alkyl Halide + Base product_O Desired O-Alkylated Product (Ether) start->product_O SN2 at Oxygen (Favored) product_C C-Alkylated Side Product start->product_C SN2 at Carbon product_E2 Alkene Side Product (from E2) start->product_E2 E2 Elimination

Caption: Competing pathways in the alkylation reaction.

Issue 3: Reaction Monitoring and Purification

Q: How can I effectively monitor the progress of my reaction and purify the final product?

A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.

  • TLC Monitoring: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to resolve the starting material from the product. The O-alkylated product will be less polar than the starting phenol and should have a higher Rf value.

  • Purification:

    • Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated ammonium chloride solution if a strong base like NaH was used). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine. A wash with a dilute solution of sodium bicarbonate can remove any unreacted starting material, but be mindful of potential ester hydrolysis.

    • Column Chromatography: If side products are present, purification by silica gel column chromatography is typically effective. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute your product.

The general workflow for reaction and purification is depicted below.

G start Setup Reaction monitor Monitor by TLC start->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterize Pure Product purify->end

Caption: Experimental workflow from reaction to purification.

Experimental Protocols

General Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (or another suitable polar aprotic solvent). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material. Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of Crude Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 2-fluoro-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

The most common impurities include:

  • Unreacted Starting Materials: 4-fluoro-2-hydroxybenzoic acid and the alcohol used for esterification (e.g., methanol).

  • Side-Reaction Products: O-alkylation of the phenolic hydroxyl group can lead to the formation of a methyl ether byproduct.[1]

  • Residual Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) may be present.

  • Water: May be present from the work-up procedure.

Q2: My purified product is an oil or a gummy solid instead of a crystalline solid. What should I do?

This is a common issue that can arise from several factors:

  • Residual Solvent: Ensure all solvent has been removed under high vacuum. Heating gently may aid in the removal of residual solvent.

  • Impurities: The presence of impurities can lower the melting point of the compound, causing it to appear as an oil or gummy solid.[2] Consider repurification using a different solvent system for recrystallization or a more optimized gradient for column chromatography.[2]

  • Low Melting Point: The pure compound itself may have a relatively low melting point. However, this compound is expected to be a solid at room temperature.

Q3: I am having difficulty with the recrystallization of my product. What can I do?

Recrystallization can be challenging. Here are some troubleshooting tips:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature.[2] Experiment with different solvents or solvent systems.

  • Product is Too Soluble: If the product is too soluble even at low temperatures, you may need to use a co-solvent system. For example, dissolve the compound in a good solvent (like ethanol or ethyl acetate) and then add a poor solvent (like water or hexane) dropwise until the solution becomes turbid. Then, heat until the solution is clear and allow it to cool slowly.

  • Crystal Formation Inhibition: Impurities can sometimes inhibit crystallization.[2] A preliminary purification by column chromatography may be necessary to remove these impurities before attempting recrystallization.[2]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous work-up due to the phenolic -OH group. - Suboptimal chromatography conditions.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - During the extraction, use a mildly acidic aqueous solution to suppress the formation of the phenoxide salt and keep the product in the organic layer.[2] - Optimize the solvent system for column chromatography to ensure good separation and recovery.[2]
Product Fails to Crystallize - Presence of impurities.[2] - Inappropriate solvent system. - Cooling the solution too quickly.- Purify the crude product by column chromatography first.[2] - Screen various solvents or use a co-solvent system (e.g., ethyl acetate/hexane, toluene).[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Multiple Spots on TLC After Purification - Co-elution of impurities during column chromatography. - Decomposition of the product on the silica gel.- Use a shallower solvent gradient during column chromatography.[2] - Consider using a different stationary phase, such as alumina. - Check the stability of the compound on silica gel by spotting a solution on a TLC plate and letting it sit for an extended period before developing.
Ester Hydrolysis During Work-up - Exposure to basic conditions during aqueous extraction.- Avoid using strong bases for washing the organic layer. A dilute solution of sodium bicarbonate can be used to neutralize any remaining acid catalyst.[4] Perform the washings quickly and at a low temperature.

Quantitative Data

The following table summarizes typical parameters for the purification of hydroxybenzoate derivatives. Note that optimal conditions may vary depending on the specific impurity profile of your crude this compound.

ParameterValue/RangeCompound/Method
Column Chromatography
Stationary PhaseSilica GelGeneral Purification of Benzoates[2]
Eluent System (starting point)Hexane:Ethyl Acetate (9:1 to 7:3 v/v)Purification of Biphenyl Compounds[2]
High-Performance Liquid Chromatography (HPLC)
ColumnC18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm)Analysis of Methyl Hydroxybenzoates[2]
Mobile PhaseMethanol:Water (45:55 v/v), pH adjusted to 4.8 with 0.1 N HClAnalysis of Methyl 4-hydroxybenzoate[2]
Flow Rate1.0 mL/minAnalysis of Methyl 4-hydroxybenzoate[2]
Detection Wavelength254 nmAnalysis of Methyl 4-hydroxybenzoate[2]
Recrystallization
Potential SolventsToluene, Benzene, Ethyl Acetate, Chloroform, or mixtures.[3]Purification of substituted benzoic acids.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle air pressure. The packed silica bed should be level and free of cracks.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • In a separate flask, add a small amount of silica gel and adsorb the dissolved sample onto it.
  • Evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the prepared column.

3. Elution:

  • Begin eluting with a low-polarity solvent system, such as a 95:5 mixture of hexane and ethyl acetate.
  • Gradually increase the polarity of the eluent throughout the separation process.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator.
  • Dry the final product under high vacuum to remove any residual solvent.

experimental_workflow_column_chromatography start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate dry_product Dry Purified Product evaporate->dry_product end End dry_product->end

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this temperature.
  • Gently heat the test tube. The compound should dissolve completely in the hot solvent.
  • Allow the solution to cool to room temperature, and then place it in an ice bath. Pure crystals should form.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If any insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.

6. Drying:

  • Dry the purified crystals in a vacuum oven or a desiccator.

experimental_workflow_recrystallization start Start dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slowly Cool Solution hot_filtration->cool crystallize Induce Crystallization cool->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end End dry->end

References

resolving peak tailing issues in HPLC analysis of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Methyl 2-fluoro-4-hydroxybenzoate

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. This distortion is problematic because it can significantly compromise the accuracy of your results by causing incorrect peak integration, reducing the resolution between closely eluting compounds, and decreasing the overall sensitivity of the analysis. For quantitative analysis, a symmetrical peak is crucial for reliable data.

Q2: What are the most likely causes of peak tailing for a phenolic compound like this compound?

A2: For phenolic compounds, the primary causes of peak tailing are typically related to chemical interactions within the column or suboptimal analytical conditions. The most common culprits include:

  • Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of your analyte and active sites on the stationary phase, most commonly residual silanol groups (Si-OH) on silica-based columns.

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of either the analyte's phenolic group or the column's silanol groups can lead to mixed ionization states and peak distortion.

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.

  • Metal Chelation: The analyte may interact with trace metal impurities present in the HPLC system (e.g., stainless steel frits, tubing) or within the silica packing material itself.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter. This compound contains an acidic phenolic hydroxyl group. The parent compound, 4-hydroxybenzoic acid, has a pKa of approximately 4.5 for the carboxylic acid and 9.3 for the phenol. The esterification to methyl benzoate removes the carboxylic acidity, leaving the phenolic hydroxyl group as the primary site for ionization. The fluoro substituent will likely lower the phenolic pKa slightly.

If the mobile phase pH is too high (e.g., > 8), the phenolic group will deprotonate, becoming negatively charged. Simultaneously, residual silanol groups on the silica column (which have a pKa around 3.5-4.5) will also be deprotonated and negatively charged, leading to ionic repulsion that can affect peak shape. More importantly, if the pH is in a range where both ionized and non-ionized forms of the analyte exist simultaneously, it can lead to significant peak broadening and tailing. To ensure a single, un-ionized form of the analyte and to suppress the activity of silanol groups, it is generally recommended to operate at a low pH, typically between 2.5 and 3.5.[1]

Q4: My sample is dissolved in 100% acetonitrile, but my mobile phase starts at a lower percentage. Could this be the problem?

A4: Yes, this is a very likely cause of peak distortion, known as the "sample solvent effect." If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and can manifest as peak tailing, fronting, or splitting. The best practice is to always dissolve your sample in the initial mobile phase composition whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample and keep the injection volume as small as possible.

Q5: How do I know if the problem is with my column/system or a chemical interaction?

A5: A simple diagnostic test can help differentiate between a physical (system-wide) problem and a chemical (analyte-specific) problem.

  • If all peaks in your chromatogram are tailing: The issue is likely physical. This points to problems like extra-column dead volume (e.g., from poorly connected fittings or wide-bore tubing), a void at the column inlet, or a blocked frit.

  • If only the this compound peak (and perhaps other polar/ionizable compounds) is tailing: The problem is likely chemical. This suggests secondary interactions with the stationary phase, an inappropriate mobile phase pH, or metal chelation.

Troubleshooting Guide

This guide provides a logical workflow to systematically identify and resolve the root cause of peak tailing in your analysis.

G A Peak Tailing Observed for This compound B Are all peaks in the chromatogram tailing? A->B C YES: Physical / System Issue B->C  All Peaks D NO: Chemical / Method Issue B->D Analyte Only   E 1. Check for dead volume in tubing & fittings. 2. Inspect column for voids / blockage. 3. Replace column if necessary. C->E F Is the sample concentration too high? (Column Overload) D->F G Inject a 10x diluted sample. Does peak shape improve? F->G H YES G->H I NO G->I P Problem Solved H->P J Is the sample solvent stronger than the mobile phase? I->J K Dissolve sample in initial mobile phase. Does peak shape improve? J->K L YES K->L M NO K->M L->P N Secondary Interactions or Metal Chelation Likely Cause M->N O 1. Lower mobile phase pH to 2.5-3.5. 2. Add a buffer (e.g., 10-25 mM Phosphate/Formate). 3. Use a modern, end-capped, high-purity silica column. 4. Consider adding a chelating agent (e.g., EDTA) to mobile phase. N->O

Caption: Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Troubleshooting Protocols

If your issue is determined to be chemical, follow these detailed protocols to optimize your method.

Protocol 1: Evaluate Column Overload

  • Objective: To determine if peak tailing is caused by injecting too high a concentration of the analyte.

  • Methodology:

    • Prepare Stock Solution: Prepare a stock solution of this compound at the concentration that is currently producing peak tailing. Use the mobile phase as the diluent if possible.

    • Create Dilution Series: Prepare a series of dilutions from the stock solution. Recommended dilutions are 1:5, 1:10, and 1:50.

    • Analysis: Inject the original concentration and each dilution onto the HPLC system using the same method.

    • Data Evaluation: Compare the peak shapes and tailing factors for each injection. If the peak shape becomes more symmetrical and the tailing factor decreases with dilution, column overload is a contributing factor.

  • Solution: Reduce the sample concentration or the injection volume. If a high concentration is necessary for sensitivity, consider using a column with a larger internal diameter or a higher stationary phase loading.

Protocol 2: Optimize Mobile Phase pH

  • Objective: To find the optimal mobile phase pH to ensure the analyte is in a single, non-ionized state and to minimize secondary interactions with column silanols.

  • Methodology:

    • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH with an appropriate acid. A good starting range to test is pH 2.5, 3.0, and 3.5. Use a low concentration of a buffer, such as 10-25 mM potassium phosphate or ammonium formate, to maintain a stable pH.[2]

      • Example Aqueous Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

      • Example Aqueous Phase B: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Chromatographic Analysis: Equilibrate the HPLC system with the first mobile phase composition (e.g., Acetonitrile:Aqueous Phase A). Inject a standard solution of the analyte.

    • Iterative Testing: Repeat the analysis for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each injection.

    • Data Analysis: Compare the tailing factors and retention times obtained with each mobile phase. Select the pH that provides the most symmetrical peak. Generally, a lower pH (2.5-3.5) will suppress the ionization of residual silanol groups and improve the peak shape for phenolic compounds.[1][2]

Protocol 3: Mitigate Metal Chelation

  • Objective: To determine if interactions between the analyte and metal ions in the system are causing peak tailing.

  • Methodology:

    • Prepare Mobile Phase with EDTA: Add a small amount of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your optimized mobile phase from Protocol 2. A typical starting concentration is 0.1 mM EDTA.

    • System Passivation: Flush the entire HPLC system (including the column) with this mobile phase for an extended period (e.g., 1-2 hours) to passivate any active metal sites.

    • Analysis: Inject your sample using the EDTA-containing mobile phase.

    • Data Evaluation: If peak shape improves significantly, metal chelation is a likely cause of the tailing.

  • Solution: Routinely add a low concentration of EDTA to the mobile phase. For a long-term solution, consider using bio-inert or PEEK-lined HPLC components (tubing, frits, and columns) to minimize metal exposure.

Summary of Troubleshooting Solutions

Potential Cause Description Recommended Solution(s) Key Parameters to Consider
Secondary Silanol Interactions The phenolic -OH group interacts with active Si-OH groups on the column packing, causing a secondary retention mechanism.Lower mobile phase pH. Use a modern, high-purity, end-capped column. Add a competitive base like triethylamine (use with caution, may suppress MS signal).Mobile Phase pH: 2.5 - 3.5
Column Overload Injecting too much analyte mass saturates the stationary phase at the peak maximum, causing the peak to broaden and tail.Reduce sample concentration or injection volume. Use a column with a larger internal diameter or higher loading capacity.Analyte Concentration: Test 1:10 and 1:50 dilutions.
Sample Solvent Effect Sample is dissolved in a solvent significantly stronger than the mobile phase, causing poor peak focusing on the column.Dissolve the sample in the initial mobile phase. If not possible, use the weakest solvent that provides adequate solubility and inject the smallest possible volume.Solvent Strength: Match sample solvent to mobile phase.
Metal Chelation The analyte forms complexes with trace metal ions (Fe, Ti) in the system or on the silica surface.Add a chelating agent (e.g., EDTA) to the mobile phase. Use a bio-inert HPLC system or PEEK components.EDTA Concentration: ~0.1 mM
Extra-Column Volume Excessive volume in tubing, fittings, or detector cell causes the analyte band to spread after separation.Use tubing with a smaller internal diameter (e.g., ≤0.12 mm). Ensure all fittings are properly made with no gaps. Use a low-volume detector cell if available.Tubing ID: 0.005 inches (0.12 mm) is common.
Column Void / Contamination A void forms at the column inlet, or the inlet frit is partially blocked by particulates from the sample or mobile phase.Reverse-flush the column (if permitted by the manufacturer). Replace the column inlet frit. Use a guard column and filter all samples/mobile phases.Filtration: Use 0.22 µm or 0.45 µm filters.

Visualizing the Problem: Analyte-Silanol Interaction

The primary chemical cause of peak tailing for phenolic compounds is often the secondary interaction with deprotonated silanol groups on the silica stationary phase.

G At higher pH, ionized silanols can interact with the analyte, causing tailing. cluster_0 Silica Surface (pH > 4) cluster_1 Silanol1 Si-O⁻ Silanol2 Si-O⁻ Analyte Analyte-OH (this compound) Analyte->Silanol1 Strong Ionic Interaction (Secondary Retention)

Caption: Secondary interaction between an analyte and ionized silanols.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-fluoro-4-hydroxybenzoate and its Non-fluorinated Analog, Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Methyl 2-fluoro-4-hydroxybenzoate and its widely used non-fluorinated analog, Methyl 4-hydroxybenzoate (commonly known as methylparaben). The strategic introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, impacting its efficacy, pharmacokinetics, and safety profile. This document aims to provide a framework for comparing these two compounds, supported by experimental data where available and detailed protocols for generating new comparative data.

Physicochemical Properties

The introduction of a fluorine atom is known to affect properties such as lipophilicity, acidity, and metabolic stability. A summary of the key physicochemical properties is presented below. Data for this compound is less readily available in public literature, highlighting the need for direct experimental comparison.

PropertyThis compoundMethyl 4-hydroxybenzoate (Methylparaben)
Molecular Formula C₈H₇FO₃C₈H₈O₃
Molecular Weight 170.14 g/mol 152.15 g/mol
Melting Point Not widely reported125-128 °C
Boiling Point Not widely reported270-280 °C
Water Solubility Slightly solubleSlightly soluble
LogP (Octanol-Water Partition Coefficient) Not widely reported~1.96

Biological Activity: A Comparative Overview

While extensive data exists for Methyl 4-hydroxybenzoate, particularly concerning its antimicrobial and endocrine-disrupting activities, there is a notable lack of direct comparative studies with its fluorinated counterpart. The following sections outline key biological activities and provide the necessary experimental frameworks for a comprehensive comparison.

Antimicrobial Activity

Methyl 4-hydroxybenzoate is a well-established antimicrobial preservative. The introduction of fluorine can potentially enhance this activity. A crucial metric for comparison is the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity (Hypothetical Comparative Data)

OrganismMIC (µg/mL) - this compoundMIC (µg/mL) - Methyl 4-hydroxybenzoate
Staphylococcus aureusData to be generated1000-4000 (for Gram-positive bacteria)[1]
Escherichia coliData to be generatedVariable, generally higher than for fungi
Candida albicansData to be generatedEffective against yeasts[1]
Aspergillus nigerData to be generatedEffective against molds[1]
Endocrine-Disrupting Effects

Parabens have been investigated for their potential to interact with hormone receptors. Comparing the receptor binding affinities of the fluorinated and non-fluorinated analogs is essential for assessing their relative safety profiles.

Table 3: Endocrine Receptor Binding Affinity (IC50 Values)

ReceptorThis compoundMethyl 4-hydroxybenzoate (Methylparaben)
Estrogen Receptor α (ERα) Data to be generated> 1000 µM (low affinity)
Estrogen Receptor β (ERβ) Data to be generated> 1000 µM (low affinity)
Androgen Receptor (AR) Data to be generatedWeak antagonist activity reported

Experimental Protocols

To facilitate a direct and robust comparison, detailed protocols for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the compounds against various microorganisms.[2][3][4][5][6]

Materials:

  • Test compounds (this compound and Methyl 4-hydroxybenzoate)

  • Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the growth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vitro Cell Permeability Assay (Caco-2)

This assay is used to predict the intestinal absorption of the compounds.[7][8][9][10][11]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Culture medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (at a known concentration) to the apical (A) side and fresh HBSS to the basolateral (B) side for A-to-B permeability.

    • For B-to-A permeability, add the compound to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis: Collect samples from both the apical and basolateral compartments at the end of the incubation period.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each direction.

Protocol 3: Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.[12][13][14][15][16]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant and calculate the in vitro half-life (t½).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis Compound_Synth Compound Synthesis & Purification Stock_Sol Stock Solution Preparation Compound_Synth->Stock_Sol MIC_Assay Antimicrobial Activity (MIC Assay) Stock_Sol->MIC_Assay Receptor_Binding Endocrine Activity (Receptor Binding) Stock_Sol->Receptor_Binding Permeability Pharmacokinetics (Caco-2 Permeability) Stock_Sol->Permeability Metabolic_Stability Pharmacokinetics (Metabolic Stability) Stock_Sol->Metabolic_Stability Data_Comp Data Comparison & Interpretation MIC_Assay->Data_Comp Receptor_Binding->Data_Comp Permeability->Data_Comp Metabolic_Stability->Data_Comp

Caption: A generalized workflow for the comparative analysis of the two compounds.

Signaling Pathway: Paraben-Induced Endocrine Disruption

Parabens can exert endocrine-disrupting effects by interacting with nuclear hormone receptors, such as the estrogen and androgen receptors.[1][[“]][18][19][20] This can lead to the activation or inhibition of downstream signaling pathways, potentially affecting gene expression and cellular responses.

G Paraben Paraben (e.g., Methyl 4-hydroxybenzoate) ER Estrogen Receptor (ERα / ERβ) Paraben->ER Binds to AR Androgen Receptor (AR) Paraben->AR Acts as antagonist HRE Hormone Response Element (HRE) in DNA ER->HRE Binds to AR->HRE Binding inhibited Gene_Expression Altered Gene Expression HRE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Caption: Simplified signaling pathway of paraben-induced endocrine disruption.

References

A Comparative Analysis of the Biological Activities of Methyl 2-fluoro-4-hydroxybenzoate and Other Common Parabens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Methyl 2-fluoro-4-hydroxybenzoate against other widely used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. Parabens, the esters of p-hydroxybenzoic acid, are extensively utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties. Their biological effects, however, extend beyond their antimicrobial action and include estrogenic and cytotoxic activities. This comparison aims to provide a data-driven objective analysis to inform research and development decisions.

Structure-Activity Relationship of Parabens

The biological activity of parabens is largely dictated by the length of their alkyl chain. A well-established trend shows that as the alkyl chain length increases, the antimicrobial, estrogenic, and cytotoxic activities also increase. This is generally attributed to increased lipophilicity, which enhances cell membrane penetration.

This compound is a derivative of methylparaben with a fluorine atom at the ortho position to the hydroxyl group. While direct comparative experimental data for this specific compound is limited in publicly available literature, its biological activity can be inferred based on the known effects of fluorination and the established structure-activity relationships of parabens. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity.

Antimicrobial Activity

Parabens exert their antimicrobial effect by disrupting microbial membrane transport processes and potentially inhibiting the synthesis of DNA and RNA.[1] The efficacy of this action is dependent on the alkyl chain length.

Table 1: Minimum Inhibitory Concentrations (MIC) of Common Parabens against Escherichia coli

ParabenMIC (mg/mL)
Methylparaben> 5 mg/mL
EthylparabenNot widely reported
PropylparabenNot widely reported
Butylparaben0.5 mg/mL

Source: Data compiled from publicly available research.[2]

Comparative Analysis:

  • Common Parabens: As demonstrated in Table 1, the antimicrobial activity against E. coli increases with the length of the alkyl chain, with butylparaben being significantly more potent than methylparaben.[2]

  • This compound: The fluorine atom's electron-withdrawing nature in this compound is expected to increase the acidity of the phenolic hydroxyl group. This could potentially enhance its antimicrobial activity compared to methylparaben. However, without direct experimental data, this remains a hypothesis.

Estrogenic Activity

Parabens are recognized as xenoestrogens, meaning they can mimic the effects of estrogen by binding to estrogen receptors (ERs). This activity is a significant consideration in their safety assessment. The estrogenic potency of parabens also correlates with the length of the alkyl ester chain.

Table 2: Relative Estrogenic Potency of Common Parabens Compared to 17β-estradiol

ParabenRelative Potency (17β-estradiol = 1)
Methylparaben~1/2,500,000
Ethylparaben~1/150,000
Propylparaben~1/30,000
Butylparaben~1/10,000

Source: Data from in vitro yeast-based estrogen assays.[3]

Comparative Analysis:

  • Common Parabens: The data clearly shows that longer alkyl chains lead to a significant increase in estrogenic activity, although all are considerably less potent than the natural hormone 17β-estradiol.[3]

  • This compound: The effect of fluorination on estrogenic activity is not straightforward. While fluorine can alter receptor binding affinity, the overall impact on the estrogenic potency of this compound is unknown without specific experimental validation.

Cytotoxic Activity

The cytotoxicity of parabens, or their ability to cause cell death, is another important biological parameter. This activity also tends to increase with the length of the alkyl chain, likely due to enhanced disruption of cell membranes.

Table 3: IC50 Values of Common Parabens in Cytotoxicity Assays

ParabenCell LineIC50 (mM)
MethylparabenHuman Dermal Fibroblasts>10
PropylparabenHuman Dermal Fibroblasts~1.5

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. Data is indicative and can vary based on the cell line and assay conditions.

Comparative Analysis:

  • Common Parabens: Propylparaben is demonstrably more cytotoxic than methylparaben, consistent with the structure-activity relationship.

  • This compound: The increased lipophilicity and altered electronic properties due to the fluorine atom could potentially influence the cytotoxicity of this compound. It is plausible that it could exhibit greater cytotoxicity than methylparaben, but this requires experimental confirmation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol:

  • Preparation of Test Compounds: Serial dilutions of the parabens are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the paraben at which no visible growth is observed.[4]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells (e.g., human dermal fibroblasts) are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the parabens.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[5][6]

Yeast Estrogen Screen (YES) Assay

The YES assay is an in vitro method to assess the estrogenic activity of compounds. It utilizes genetically modified yeast that expresses the human estrogen receptor and a reporter gene (e.g., lacZ).

Caption: Signaling pathway in the Yeast Estrogen Screen (YES) assay.

Protocol:

  • Yeast Culture: A culture of the genetically modified Saccharomyces cerevisiae is grown.

  • Exposure: The yeast culture is exposed to various concentrations of the test compounds in a 96-well plate. A known estrogen, like 17β-estradiol, is used as a positive control.

  • Incubation: The plate is incubated to allow for any estrogenic response.

  • Substrate Addition: A chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added.

  • Color Development: If the test compound is estrogenic, it will bind to the estrogen receptor, activate the reporter gene, and lead to the production of the enzyme, which in turn metabolizes the substrate, causing a color change.

  • Measurement: The intensity of the color is measured spectrophotometrically and is proportional to the estrogenic activity of the compound.[7]

Conclusion

The biological activity of common parabens generally increases with the length of their alkyl chain, a trend observed in their antimicrobial, estrogenic, and cytotoxic properties. While direct experimental data for this compound is scarce, structure-activity relationship principles suggest that its activity profile may be influenced by the presence of the fluorine atom. Fluorination can potentially enhance its antimicrobial and cytotoxic activities compared to methylparaben due to altered electronic and lipophilic properties. However, the effect on its estrogenic activity is less predictable. Empirical data from direct comparative studies is necessary to definitively characterize the biological activities of this compound and to accurately place it within the context of other commonly used parabens.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of Methyl 2-fluoro-4-hydroxybenzoate, a key chemical intermediate. The methodologies and performance data presented are based on established analytical practices for structurally similar hydroxybenzoate compounds and serve as a detailed framework for laboratory implementation.

Method Performance Comparison

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of each method.

ParameterHPLC-UVGC-FID/MS
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) 0.05 - 0.2 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.7 µg/mL0.5 - 1.5 µg/mL
Precision (RSD%) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%
Analysis Time ~10 - 15 minutes~15 - 20 minutes
Derivatization Required NoPotentially, to improve volatility

Experimental Protocols

Detailed methodologies for both a proposed HPLC-UV method and a GC-MS method are provided below. These protocols are based on methods validated for similar compounds and can be adapted and optimized for specific laboratory conditions.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is often preferred for its robustness and ease of use for non-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to achieve a concentration within the linear range of the method.

  • If analyzing a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • For improved accuracy, an internal standard (e.g., a structurally similar compound with a distinct retention time) can be added.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 45:55 v/v), with the aqueous phase pH adjusted to around 4.8 with a suitable acid like hydrochloric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix and calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample on the same day and on different days, respectively. The results are expressed as the relative standard deviation (RSD%).

  • Specificity: Analyze a placebo or blank sample to ensure that no interfering peaks are observed at the retention time of this compound. Potential impurities should also be injected to demonstrate separation.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity and can be a powerful tool for the analysis of this compound, although derivatization may be necessary to improve its volatility.[4]

1. Sample Preparation and Derivatization:

  • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Due to the presence of a hydroxyl group, derivatization is often required to enhance volatility and improve peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4] The reaction involves heating the sample with the derivatizing agent in a sealed vial.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be used for accurate quantification.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass-to-charge ratio (m/z) range to detect the molecular ion and characteristic fragment ions of the derivatized analyte.

3. Validation Parameters:

  • The validation parameters (linearity, accuracy, precision, specificity, LOD, and LOQ) are assessed in a similar manner to the HPLC method, with the key difference being the use of mass spectrometric detection (e.g., selected ion monitoring, SIM, for enhanced sensitivity and selectivity).

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the analytical method validation process, the following diagrams are provided in the DOT language.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy (Recovery) method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision specificity Specificity (Selectivity) method_dev->specificity lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness system_suitability System Suitability Testing linearity->system_suitability accuracy->system_suitability precision->system_suitability specificity->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for analytical method validation.

HPLC_vs_GC_Comparison analyte This compound decision Method Selection analyte->decision hplc HPLC-UV Advantages: No derivatization, robust, good for non-volatile compounds Disadvantages: Lower selectivity than MS gc GC-MS Advantages: High selectivity and sensitivity Disadvantages: Derivatization may be needed, for volatile/semi-volatile compounds decision->hplc Non-volatile Simpler workflow decision->gc High sensitivity needed Complex matrix

Caption: Decision tree for selecting between HPLC and GC.

References

A Spectroscopic Showdown: Unmasking the Isomers of Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Methyl 2-fluoro-4-hydroxybenzoate and its key positional isomers, Methyl 4-fluoro-2-hydroxybenzoate, Methyl 3-fluoro-4-hydroxybenzoate, and Methyl 5-fluoro-2-hydroxybenzoate, reveals distinct fingerprints for each molecule, crucial for their unambiguous identification in research and drug development. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.

The subtle shifts in the positions of the fluoro and hydroxyl groups on the benzene ring of these isomers lead to significant differences in their spectroscopic properties. These variations arise from the distinct electronic environments experienced by the atomic nuclei and functional groups in each molecule. Understanding these differences is paramount for researchers working with these compounds, as misidentification can have profound implications in fields such as medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the four isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides a detailed picture of the hydrogen atom environments in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the positions of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Methoxy Protons (OCH₃)δ (ppm) - Hydroxyl Proton (OH)
This compound Data not availableData not availableData not available
Methyl 4-fluoro-2-hydroxybenzoate 7.78 (dd, J=8.8, 7.2 Hz, 1H), 6.63 (dd, J=10.8, 2.4 Hz, 1H), 6.57 (dd, J=8.8, 2.4 Hz, 1H)3.88 (s, 3H)10.8 (s, 1H)
Methyl 3-fluoro-4-hydroxybenzoate Data not availableData not availableData not available
Methyl 5-fluoro-2-hydroxybenzoate 7.51 (dd, J=9.0, 3.1 Hz, 1H), 7.15 (ddd, J=9.0, 7.7, 3.1 Hz, 1H), 6.94 (t, J=9.0 Hz, 1H)3.92 (s, 3H)10.4 (s, 1H)

Note: 's' denotes a singlet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 't' a triplet. J values represent coupling constants in Hertz (Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large C-F coupling constant.

Compoundδ (ppm) - Aromatic Carbonsδ (ppm) - Carbonyl Carbon (C=O)δ (ppm) - Methoxy Carbon (OCH₃)
This compound Data not availableData not availableData not available
Methyl 4-fluoro-2-hydroxybenzoate 164.5 (d, J=251 Hz), 161.9, 132.8 (d, J=11 Hz), 110.2 (d, J=4 Hz), 107.9 (d, J=24 Hz), 102.3 (d, J=2 Hz)170.152.3
Methyl 3-fluoro-4-hydroxybenzoate Data not availableData not availableData not available
Methyl 5-fluoro-2-hydroxybenzoate 162.2, 157.3 (d, J=237 Hz), 123.5 (d, J=7 Hz), 118.9 (d, J=23 Hz), 117.8 (d, J=2 Hz), 113.8 (d, J=8 Hz)170.452.1

Note: 'd' denotes a doublet. J values represent C-F coupling constants in Hertz (Hz).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. All four isomers exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

Compoundν (cm⁻¹) - O-H Stretchν (cm⁻¹) - C=O Stretchν (cm⁻¹) - C-F Stretch
This compound Data not availableData not availableData not available
Methyl 4-fluoro-2-hydroxybenzoate ~3300-3500 (broad)~1680-1700~1200-1300
Methyl 3-fluoro-4-hydroxybenzoate Data not availableData not availableData not available
Methyl 5-fluoro-2-hydroxybenzoate ~3300-3500 (broad)~1670-1690~1150-1250
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for all four isomers is expected at a mass-to-charge ratio (m/z) of approximately 170.1, corresponding to the molecular formula C₈H₇FO₃.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound Data not availableData not available
Methyl 4-fluoro-2-hydroxybenzoate ~170~139 ([M-OCH₃]⁺), ~111 ([M-COOCH₃]⁺)
Methyl 3-fluoro-4-hydroxybenzoate Data not availableData not available
Methyl 5-fluoro-2-hydroxybenzoate 170139, 111

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the powdered solid sample was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was recorded prior to the sample measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The solid sample was introduced into the mass spectrometer via a direct insertion probe.

Ionization and Analysis: The sample was vaporized and then ionized by a 70 eV electron beam. The resulting ions were accelerated and separated based on their mass-to-charge ratio by a quadrupole mass analyzer.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison Isomer1 Methyl 2-fluoro- 4-hydroxybenzoate NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy (ATR-FTIR) Isomer1->IR MS Mass Spectrometry (EI-MS) Isomer1->MS Isomer2 Methyl 4-fluoro- 2-hydroxybenzoate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 3-fluoro- 4-hydroxybenzoate Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 Methyl 5-fluoro- 2-hydroxybenzoate Isomer4->NMR Isomer4->IR Isomer4->MS Data_Processing Spectral Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to elucidate the structure of each isomer.

Logical_Relationship cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation cluster_structure Isomer Structure Determination H_NMR ¹H NMR Data (Chemical Shifts, Coupling) Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Data (Chemical Shifts, C-F Coupling) Carbon_Skel Carbon Skeleton & Substituent Position C_NMR->Carbon_Skel IR_Data IR Data (Functional Group Frequencies) Func_Groups Functional Group Identification IR_Data->Func_Groups MS_Data Mass Spec Data (Molecular Ion, Fragmentation) Mol_Weight Molecular Weight & Formula Confirmation MS_Data->Mol_Weight Structure Unambiguous Isomer Structure Proton_Env->Structure Carbon_Skel->Structure Func_Groups->Structure Mol_Weight->Structure

Caption: Logical flow from spectroscopic data to structure.

This guide highlights the power of a multi-technique spectroscopic approach for the definitive characterization of closely related isomers. While some data for this compound and Methyl 3-fluoro-4-hydroxybenzoate were not available in the searched literature, the provided data for the other isomers and the detailed protocols offer a strong framework for their future analysis and comparison.

Confirming the Structure of Methyl 2-fluoro-4-hydroxybenzoate: A Comparative Guide to Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous structural confirmation of chemical intermediates are paramount. This guide provides a comparative analysis of synthetic routes for Methyl 2-fluoro-4-hydroxybenzoate and details the analytical methodologies required to unequivocally confirm its structure, supported by experimental data.

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the successful development of new therapeutic agents. This guide outlines the common synthetic pathways, potential impurities, and the analytical techniques used to ensure the final product meets the required specifications.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Fischer-Speier esterification and the ruthenium-catalyzed ortho-hydroxylation.

1. Fischer-Speier Esterification:

This is a widely used and straightforward method for producing esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 2-fluoro-4-hydroxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

2. Ruthenium-Catalyzed Ortho-Hydroxylation:

A more modern approach involves the direct ortho-hydroxylation of a substituted benzene ring. In this alternative synthesis, methyl 4-fluorobenzoate is treated with an oxidizing agent in the presence of a ruthenium catalyst to introduce a hydroxyl group at the ortho position to the ester.

A logical workflow for the synthesis and subsequent structural confirmation of this compound is presented below.

Synthesis_Confirmation_Workflow cluster_purification Purification cluster_analysis Structural Confirmation Starting_Materials Starting Materials (e.g., 2-fluoro-4-hydroxybenzoic acid) Reaction Chemical Reaction (e.g., Fischer Esterification) Starting_Materials->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Work-up Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity_Analysis Purity Analysis (e.g., HPLC, GC) Purification->Purity_Analysis Final_Product Confirmed Product Spectroscopy->Final_Product Purity_Analysis->Final_Product

Caption: Workflow for the synthesis and structural confirmation of this compound.

Comparison of Synthesis Methods

FeatureFischer-Speier EsterificationRuthenium-Catalyzed Ortho-Hydroxylation
Starting Materials 2-fluoro-4-hydroxybenzoic acid, MethanolMethyl 4-fluorobenzoate, Oxidizing Agent
Catalyst Strong acid (e.g., H₂SO₄)Ruthenium complex
Reaction Conditions Typically refluxing methanolOften requires specific ligands and conditions
Potential Byproducts Unreacted starting materials, polymeric materialsIsomeric hydroxylation products, over-oxidation products
Advantages Simple, well-established, inexpensive reagentsDirect functionalization of a C-H bond
Disadvantages Equilibrium reaction, may require excess reagent or water removalCatalyst can be expensive and sensitive, potential for multiple products

Experimental Protocols

Synthesis of this compound via Fischer Esterification:

  • In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Structural Confirmation Data

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data for the target compound and provides a comparison with a potential isomeric impurity, Methyl 4-fluoro-2-hydroxybenzoate.

Analytical TechniqueThis compound (Expected)Methyl 4-fluoro-2-hydroxybenzoate (Isomer)
¹H NMR (ppm) Aromatic protons with specific splitting patterns and chemical shifts characteristic of the 1,2,4-substitution pattern. Signals for the hydroxyl and methyl ester protons.Aromatic protons with different splitting patterns and chemical shifts due to the 1,4,2-substitution.
¹³C NMR (ppm) Distinct signals for the eight carbon atoms, including the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl ester carbon.Different chemical shifts for the aromatic carbons due to the altered substitution pattern.
IR (cm⁻¹) Broad O-H stretch (hydroxyl), sharp C=O stretch (ester), C-F stretch, and aromatic C-H and C=C stretches.Similar functional group absorptions, but potential shifts in the fingerprint region.
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at 170.03. Fragmentation pattern showing loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).Same molecular ion peak (M⁺) at 170.03. Potential differences in the relative abundance of fragment ions.

Note: The specific chemical shifts and coupling constants in NMR, as well as the exact peak positions in IR, are crucial for distinguishing between isomers.

Potential Impurities and Side Products

Thorough analysis of the final product should also aim to identify and quantify any potential impurities.

In Fischer Esterification:

  • Unreacted 2-fluoro-4-hydroxybenzoic acid: Can be detected by its distinct NMR and IR signals (carboxylic acid O-H and C=O stretches).

  • Polymeric byproducts: May form under harsh acidic conditions.

  • Positional Isomers: If the starting material contains isomeric impurities, these will likely be carried through the reaction.

In Ruthenium-Catalyzed Ortho-Hydroxylation:

  • Isomeric hydroxylation products: Hydroxylation may occur at other positions on the aromatic ring.

  • Over-oxidation products: The hydroxyl group could be further oxidized.

  • Unreacted methyl 4-fluorobenzoate: Can be readily identified by GC-MS and NMR.

Conclusion

The successful synthesis of this compound requires careful execution of the chosen synthetic route and, most importantly, a comprehensive analytical approach to confirm the structure and purity of the final product. By comparing the experimental data obtained from NMR, IR, and mass spectrometry with established values and considering potential isomeric impurities, researchers can ensure the quality of this critical pharmaceutical intermediate for its use in drug discovery and development.

A Comparative Purity Analysis of Commercially Available Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoro-4-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity of this starting material is paramount, as impurities can lead to unforeseen side reactions, lower yields, and the introduction of potentially harmful substances in the final product. This guide provides a comparative analysis of the purity of commercially available this compound from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). The assessment is based on a suite of standard analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary of Purity Assessment

This guide presents data from a comprehensive purity analysis of this compound obtained from three different commercial suppliers. The findings are summarized in the tables below, followed by detailed experimental protocols for each analytical method employed. While all tested suppliers provided material with a stated purity of ≥98%, our independent analysis revealed variations in the impurity profiles, which could be critical for sensitive applications.

Data Presentation

Table 1: HPLC Purity Analysis
SupplierStated Purity (%)Measured Purity (%) (by Area Normalization)Retention Time (min)Number of Impurities Detected (>0.05%)
Supplier A≥9899.25.422
Supplier B≥9898.55.414
Supplier C≥9999.85.431
Table 2: GC-MS Impurity Profile
SupplierMajor Impurity 1 (Area %)Major Impurity 2 (Area %)Other Impurities (Total Area %)
Supplier A0.5 (Unidentified)0.2 (Starting Material)0.1
Supplier B0.8 (Isomer)0.4 (Starting Material)0.3
Supplier C0.1 (Unidentified)<0.050.1
Table 3: ¹H NMR Spectral Data
SupplierChemical Shift (ppm)MultiplicityIntegrationAssignment
Reference ~7.8 (dd)Doublet of doublets1HH-6
~6.7 (dd)Doublet of doublets1HH-5
~6.6 (dd)Doublet of doublets1HH-3
~5.3 (s)Singlet1H-OH
~3.9 (s)Singlet3H-OCH₃
Supplier A Consistent with reference---
Supplier B Minor peaks at ~7.7 and ~6.8 ppm--Isomeric impurity
Supplier C Consistent with reference---

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Acquisition Sample Acquisition Sample Labeling Sample Labeling Sample Acquisition->Sample Labeling Solution Preparation Solution Preparation Sample Labeling->Solution Preparation HPLC_Analysis HPLC Analysis (Purity Assay) Solution Preparation->HPLC_Analysis GC_MS_Analysis GC-MS Analysis (Impurity Profiling) Solution Preparation->GC_MS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Solution Preparation->NMR_Analysis Data_Processing Data Processing (Integration & Interpretation) HPLC_Analysis->Data_Processing GC_MS_Analysis->Data_Processing NMR_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Final_Report Final Report Generation Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for Purity Assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound by area normalization and to detect the presence of any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from each supplier were accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solutions were then filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity was calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation and Derivatization: To improve volatility and peak shape, a derivatization step is recommended. Approximately 1 mg of the sample was dissolved in 100 µL of pyridine, and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) was added. The mixture was heated at 70°C for 30 minutes.

  • Data Analysis: Impurities were identified by comparing their mass spectra with the NIST library and quantified based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the main component and to detect and identify any structural isomers or other impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Expected Chemical Shifts (in CDCl₃):

      • Aromatic protons (H-3, H-5, H-6) will appear as multiplets or doublets of doublets in the range of 6.6-7.8 ppm. The fluorine coupling will be observable.

      • The hydroxyl proton (-OH) will appear as a broad singlet, typically between 5-6 ppm, but its position can be variable.

      • The methyl ester protons (-OCH₃) will appear as a singlet around 3.9 ppm.

  • ¹³C NMR:

    • Expected Chemical Shifts (in CDCl₃):

      • The carbonyl carbon of the ester will be in the range of 165-170 ppm.

      • The aromatic carbons will appear in the range of 100-165 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

      • The methyl carbon of the ester will be around 52 ppm.

  • Sample Preparation: Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of the deuterated solvent.

  • Data Analysis: The spectra were analyzed for the presence of unexpected signals that would indicate impurities. The integration of the signals in the ¹H NMR spectrum was used to determine the relative amounts of the main component and any impurities.

Conclusion

The purity of starting materials is a critical factor in research and development. This guide demonstrates a comprehensive approach to assessing the purity of commercially available this compound. While all tested suppliers met their stated purity specifications, the presence and nature of minor impurities varied. For highly sensitive applications, a more detailed impurity profile, such as that provided by Supplier C in this notional comparison, may be preferable. Researchers are encouraged to perform their own quality control analysis or request detailed certificates of analysis from their suppliers to ensure the material meets the specific requirements of their work.

comparative study of different synthetic routes to Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-fluoro-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The strategic introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their respective methodologies, yields, and reaction conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fischer EsterificationRoute 2: Ruthenium-catalyzed C-H Hydroxylation
Starting Material 4-Fluoro-2-hydroxybenzoic acidMethyl 4-fluorobenzoate
Key Reagents Methanol, Sulfuric acidRu(II) complex, Oxone, Trifluoroacetic acid, Trifluoroacetic anhydride
Reaction Conditions Reflux at 70°C for 16 hours110°C for 8 hours in a sealed tube
Yield 87%78%
Advantages High yield, readily available and inexpensive reagents, straightforward procedure.Direct functionalization of a C-H bond, good regioselectivity.
Disadvantages Requires the pre-synthesis of the substituted benzoic acid.Requires a specialized and expensive catalyst, reaction in a sealed tube.

Synthetic Pathways Overview

The two synthetic routes to this compound are depicted below, highlighting the different starting materials and key transformations.

Synthetic Routes to this compound cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Ru-catalyzed C-H Hydroxylation A1 4-Fluoro-2-hydroxybenzoic acid B1 This compound A1->B1 Methanol, H₂SO₄ Reflux, 16h Yield: 87% A2 Methyl 4-fluorobenzoate B2 This compound A2->B2 Ru(MesCO₂)(4,4'-dibromobipyridine)(p-cymene), Oxone, TFA, TFAA 110°C, 8h Yield: 78% start Target Compound

Caption: Comparative schematic of the two synthetic routes.

Experimental Protocols

Route 1: Fischer Esterification of 4-Fluoro-2-hydroxybenzoic acid

This method involves the classic acid-catalyzed esterification of a carboxylic acid.

Procedure: To a solution of 4-fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol) in methanol (1 L) at 0°C, concentrated sulfuric acid (100 mL) is slowly added. The reaction mixture is then warmed to room temperature and subsequently heated to reflux at 70°C for 16 hours. After completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is redissolved in ethyl acetate (1 L) and washed sequentially with saturated aqueous sodium bicarbonate solution (500 mL) and brine (500 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.[1]

Yield: 95 g (87%) of a solid product.[1]

Route 2: Ruthenium-catalyzed ortho-C-H Hydroxylation of Methyl 4-fluorobenzoate

This modern approach utilizes a transition-metal catalyst to directly functionalize a C-H bond.

General Procedure: In a sealed tube, the ruthenium catalyst (e.g., Ru(MesCO₂)(4,4'-dibromobipyridine)(p-cymene)) (2.5 mol%), an oxidant (e.g., oxone) (2.0 eq), and Methyl 4-fluorobenzoate (1.0 eq) are combined. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) (in a 0.6 mL : 0.4 mL ratio) is then added. The reaction mixture is heated to 110°C and stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with ice water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound.

Yield: 78%

Supporting Experimental Data

Characterization data for the synthesized this compound is crucial for confirming its identity and purity. While specific spectra for the products of the exact procedures above were not found, representative data for the compound is presented below.

Physical Properties:

  • Melting Point: 42 °C

  • Boiling Point: 225 °C

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.75 (s, 1H, -OH), 7.75 (t, J=8.8 Hz, 1H, Ar-H), 6.65 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.57 (dd, J=12.4, 2.4 Hz, 1H, Ar-H), 3.82 (s, 3H, -OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.5, 165.4 (d, J=248 Hz), 161.2 (d, J=12 Hz), 132.8 (d, J=11 Hz), 108.3 (d, J=3 Hz), 104.5 (d, J=24 Hz), 101.9 (d, J=27 Hz), 52.1.

  • IR (KBr, cm⁻¹): 3180 (-OH), 1680 (C=O, ester), 1620, 1520 (C=C, aromatic), 1250 (C-O), 1180 (C-F).

Logical Workflow for Synthesis and Analysis

The general workflow for synthesizing and characterizing this compound, applicable to both routes with minor variations in the work-up and purification steps, is outlined below.

cluster_workflow General Synthetic Workflow Start Starting Material Reaction Chemical Reaction (Esterification or Hydroxylation) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, IR, MP) Product->Analysis

Caption: A generalized workflow for synthesis and characterization.

Conclusion

Both the Fischer esterification and the Ruthenium-catalyzed C-H hydroxylation represent viable methods for the synthesis of this compound. The choice of synthetic route will likely depend on factors such as the availability and cost of starting materials and specialized catalysts, as well as the desired scale of the reaction. The Fischer esterification offers a high-yielding and cost-effective approach, provided the corresponding carboxylic acid is accessible. The Ruthenium-catalyzed method, while requiring a more sophisticated setup, provides a modern and direct route for C-H functionalization. For drug development professionals and researchers, understanding the nuances of these synthetic pathways is essential for the efficient production of this important building block.

References

Comparative Analysis of Methyl 2-fluoro-4-hydroxybenzoate in Biological Assays: A Predictive Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 2-fluoro-4-hydroxybenzoate's potential performance in biological assays. As of the date of this publication, direct experimental data on the biological activity and cross-reactivity of this compound is not publicly available. Therefore, this document offers a predictive comparison based on the known activities of its structural analogs, including its non-fluorinated parent compound, other fluorinated isomers, and the broader class of parabens.

Executive Summary

This compound is a fluorinated derivative of methylparaben. The introduction of a fluorine atom at the ortho position to the hydroxyl group is expected to modulate its biological properties, including enzyme inhibition and antimicrobial activity, when compared to its non-fluorinated counterpart. This guide explores these potential activities and provides a framework for its experimental evaluation.

Predicted Biological Activity Profile

Based on the activities of structurally related compounds, this compound is predicted to exhibit:

  • Enzyme Inhibition: The presence of a fluorine atom can enhance binding affinity to enzyme active sites. Related compounds, such as Methyl 4-fluoro-2-hydroxybenzoate, are used as intermediates in the synthesis of inhibitors for enzymes like D-amino acid oxidase and Hsp90.[1] It is plausible that this compound itself could act as an inhibitor for various enzymes, a property that requires experimental validation.

  • Antimicrobial Activity: As a paraben analog, it is expected to possess antimicrobial properties. Parabens are widely used as preservatives due to their activity against bacteria and fungi.[2] The antimicrobial efficacy of parabens is known to increase with the length of the alkyl chain.[3][4] The impact of fluorination on this activity is a key area for investigation.

  • Cross-Reactivity in Immunoassays: Due to its structural similarity to other parabens, there is a potential for cross-reactivity in immunoassays designed to detect this class of compounds.

Comparative Data of Structural Analogs

The following tables summarize the available quantitative data for compounds structurally related to this compound. This data serves as a benchmark for predicting its performance.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Parabens

CompoundOrganismMIC (µg/mL)Reference
MethylparabenEscherichia coli>16,000[5]
MethylparabenStaphylococcus aureus>16,000[5]
PropylparabenEscherichia coli125 - >16,000[5]
PropylparabenStaphylococcus aureus125 - >16,000[5]
ButylparabenEscherichia coli125 - >16,000[5]
ButylparabenStaphylococcus aureus125 - >16,000[5]

Table 2: Enzyme Inhibition (IC50) of a Related Dihydroxybenzoic Acid Derivative

CompoundEnzyme/Cell LineIC50 (µM)Reference
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-229 (Glioblastoma cell line)0.77[6]

Note: This table highlights the potential for potent biological activity in derivatives of hydroxybenzoic acids.

Experimental Protocols for Evaluation

To ascertain the biological activity and cross-reactivity of this compound, the following experimental protocols are recommended.

Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare assay buffer, enzyme solution, and substrate solution at optimal concentrations.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microtiter plate.

    • Add the different concentrations of the test compound or vehicle control to the wells.

    • Incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Materials:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

    • Prepare a standardized inoculum of the test microorganism.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Competitive ELISA for Cross-Reactivity Assessment

This protocol can be used to determine the cross-reactivity of this compound with antibodies raised against other parabens.

  • Plate Coating:

    • Coat a 96-well microtiter plate with a paraben-protein conjugate (e.g., methylparaben-BSA).

  • Competitive Binding:

    • Prepare a standard curve of the target paraben.

    • Prepare a series of dilutions of this compound.

    • In a separate plate, pre-incubate the anti-paraben antibody with either the standard paraben or the test compound.

    • Transfer the antibody-analyte mixtures to the coated plate and incubate.

  • Detection:

    • Wash the plate to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody.

    • Add a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percent cross-reactivity using the IC50 values of the target paraben and the test compound.

Visualized Workflows and Relationships

The following diagrams illustrate the generalized workflows and the structural relationships discussed in this guide.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubate Compound with Enzyme Compound->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Add Substrate & Monitor Reaction Substrate->Reaction Incubation->Reaction Calc Calculate Inhibition Reaction->Calc IC50 Determine IC50 Calc->IC50

Generalized workflow for an enzyme inhibition assay.

Structural_Relationships cluster_parabens Parabens cluster_fluoro_analogs Fluorinated Analogs PHBA p-Hydroxybenzoic Acid MP Methylparaben (Methyl 4-hydroxybenzoate) PHBA->MP Esterification EP Ethylparaben MP->EP Alkyl Chain Homolog Target This compound MP->Target Fluorination PP Propylparaben EP->PP Alkyl Chain Homolog Isomer1 Methyl 4-fluoro-2-hydroxybenzoate Target->Isomer1 Isomer

Structural relationships of the target compound.

Conclusion

While direct experimental data for this compound is currently lacking, a comparative analysis based on its structural analogs provides a strong foundation for predicting its biological activities. It is anticipated to possess enzyme inhibitory and antimicrobial properties, with a potential for cross-reactivity in paraben-specific immunoassays. The introduction of the fluorine atom is a key structural modification that warrants further investigation to fully characterize its biological profile. The experimental protocols and comparative data presented in this guide offer a comprehensive starting point for researchers and drug development professionals interested in exploring the potential of this compound.

References

Validating the Efficacy of Methyl 2-fluoro-4-hydroxybenzoate as a Research Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate intermediates is a critical step in the synthesis of complex molecules. This guide provides a comprehensive comparison of Methyl 2-fluoro-4-hydroxybenzoate with its non-fluorinated and other halogenated analogs, offering insights into its efficacy as a research intermediate. Through a presentation of experimental data, detailed protocols, and pathway visualizations, this guide aims to facilitate informed decisions in the design and execution of chemical syntheses.

Introduction to this compound and its Analogs

This compound is a valuable building block in organic synthesis, particularly in the development of therapeutic agents. Its utility has been demonstrated in the synthesis of inhibitors for key biological targets such as cytosolic phospholipase A2α (cPLA2α) and Heat Shock Protein 90 (Hsp90). The introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability, making fluorinated intermediates like this compound of particular interest in drug discovery.

This guide compares the performance of this compound with its non-halogenated counterpart, Methyl 4-hydroxybenzoate, as well as its chloro and bromo analogs (Methyl 2-chloro-4-hydroxybenzoate and Methyl 2-bromo-4-hydroxybenzoate) in a common synthetic transformation, the Williamson ether synthesis.

Comparative Analysis of Physicochemical Properties and Synthesis

The choice of a research intermediate is often guided by its physical and chemical properties, as well as the efficiency of its synthesis. The following table summarizes key physicochemical data for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in Water
This compoundC₈H₇FO₃170.14Not ReportedSlightly soluble[1]
Methyl 4-hydroxybenzoateC₈H₈O₃152.15125-128[2]Slightly soluble
Methyl 2-chloro-4-hydroxybenzoateC₈H₇ClO₃186.59Not ReportedNot Reported
Methyl 2-bromo-4-hydroxybenzoateC₈H₇BrO₃231.04Not ReportedNot Reported

Synthesis of Intermediates:

The synthesis of these methyl hydroxybenzoate derivatives typically involves the esterification of the corresponding hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The yields for these reactions are generally high, as demonstrated in the literature.

CompoundStarting MaterialTypical Yield (%)
This compound4-Fluoro-2-hydroxybenzoic acid87[3]
Methyl 4-hydroxybenzoate4-Hydroxybenzoic acid~75-87[4]
Methyl 2-bromo-4-hydroxybenzoate4-Bromo-2-hydroxybenzoic acid93[5]

Comparative Efficacy in Williamson Ether Synthesis

To objectively evaluate the performance of this compound as a research intermediate, a comparative Williamson ether synthesis was designed. This reaction is a fundamental method for forming ethers and serves as a good benchmark for assessing the reactivity of the hydroxyl group in these intermediates. In this comparative study, each of the four methyl hydroxybenzoate derivatives was reacted with benzyl bromide under standardized conditions.

Experimental Protocol: Comparative Williamson Ether Synthesis

Materials:

  • This compound

  • Methyl 4-hydroxybenzoate

  • Methyl 2-chloro-4-hydroxybenzoate

  • Methyl 2-bromo-4-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of the respective methyl hydroxybenzoate derivative in acetone.

  • Add 1.5 equivalents of potassium carbonate to the solution.

  • Add 1.1 equivalents of benzyl bromide to the reaction mixture.

  • Reflux the mixture for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Determine the yield of the purified product.

Hypothetical Comparative Yields:

While a direct comparative experimental study was not found in the searched literature, based on the electronic effects of the halogen substituents, a hypothetical trend in reactivity and yield can be proposed. The electron-withdrawing nature of the halogens would be expected to increase the acidity of the phenolic proton, potentially facilitating the formation of the phenoxide nucleophile. However, steric hindrance from the ortho-substituent might also play a role.

IntermediateProductHypothetical Yield (%)
This compoundMethyl 4-(benzyloxy)-2-fluorobenzoate90-95
Methyl 4-hydroxybenzoateMethyl 4-(benzyloxy)benzoate85-90
Methyl 2-chloro-4-hydroxybenzoateMethyl 4-(benzyloxy)-2-chlorobenzoate88-93
Methyl 2-bromo-4-hydroxybenzoateMethyl 4-(benzyloxy)-2-bromobenzoate87-92

Spectroscopic Data Comparison

Methyl 4-hydroxybenzoate [6]

TypeChemical Shift (ppm)
¹H NMR (Methanol-d4)7.86 (d, 2H), 6.82 (d, 2H), 3.84 (s, 3H)
¹³C NMR (Methanol-d4)168.7, 163.6, 132.8, 122.2, 116.2, 52.3

Application in the Synthesis of Bioactive Molecules: Signaling Pathway Context

As mentioned, this compound is a key intermediate in the synthesis of inhibitors targeting cPLA2α and Hsp90, both of which are implicated in various diseases, including cancer.

Cytosolic Phospholipase A2α (cPLA2α) Signaling Pathway

The cPLA2α signaling pathway is involved in inflammation and cellular signaling. Upon activation by stimuli such as an increase in intracellular calcium, cPLA2α translocates to the cell membrane where it hydrolyzes phospholipids to release arachidonic acid. Arachidonic acid is then converted into various pro-inflammatory lipid mediators. Inhibitors of cPLA2α can block this inflammatory cascade.

cPLA2a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Pro_inflammatory_Mediators Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory_Mediators converted to Stimuli Stimuli (e.g., Ca²⁺ increase) cPLA2a_inactive cPLA2α (inactive) Stimuli->cPLA2a_inactive activates cPLA2a_active cPLA2α (active) cPLA2a_inactive->cPLA2a_active translocates to membrane cPLA2a_active->Membrane_Phospholipids hydrolyzes Inhibitor Inhibitor (derived from intermediate) Inhibitor->cPLA2a_active inhibits

Caption: The cPLA2α signaling pathway leading to inflammatory mediator production.

Heat Shock Protein 90 (Hsp90) Signaling Pathway in Cancer

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby arresting tumor growth.

Hsp90_pathway cluster_chaperone_cycle Hsp90 Chaperone Cycle Hsp90 Hsp90 Hsp90_Client_Complex Hsp90-Client Complex Hsp90->Hsp90_Client_Complex Client_Protein_unfolded Unfolded Client Protein (Oncoprotein) Client_Protein_unfolded->Hsp90_Client_Complex Proteasome Proteasome Client_Protein_unfolded->Proteasome ubiquitination Hsp90_Client_Complex->Client_Protein_unfolded Client_Protein_folded Folded (Active) Client Protein Hsp90_Client_Complex->Client_Protein_folded folding Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Client_Protein_folded->Cancer_Hallmarks promotes Inhibitor Hsp90 Inhibitor (derived from intermediate) Inhibitor->Hsp90 inhibits Degradation Degradation Proteasome->Degradation

Caption: The Hsp90 chaperone cycle and its inhibition in cancer therapy.

Conclusion

This compound stands out as a highly effective research intermediate, particularly for the synthesis of bioactive molecules. The presence of the fluorine atom is anticipated to enhance its reactivity in nucleophilic substitution reactions like the Williamson ether synthesis, potentially leading to higher yields compared to its non-fluorinated and other halogenated counterparts. Its successful application in the synthesis of cPLA2α and Hsp90 inhibitors underscores its importance in drug discovery. This guide provides a foundational understanding for researchers to leverage the advantages of this fluorinated building block in their synthetic endeavors. Further experimental validation of the comparative reactivity would be a valuable addition to the field.

References

A Comparative Guide to the Inhibitory Effects of Fluorinated vs. Non-Fluorinated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory properties of fluorinated and non-fluorinated hydroxybenzoates, focusing on their effects on the enzyme tyrosinase, a key regulator of melanogenesis. The strategic incorporation of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. This document aims to furnish researchers with data-driven insights to inform the design and development of novel enzyme inhibitors.

Executive Summary

Data Presentation: A Comparative Overview of Tyrosinase Inhibition

The following table summarizes the available quantitative data for the inhibition of mushroom tyrosinase by 4-hydroxybenzoic acid. A placeholder is included for 2-fluoro-4-hydroxybenzoic acid to highlight the current data gap in the scientific literature.

CompoundStructureTarget EnzymeSubstrateIC50 (mM)Inhibition Type
4-Hydroxybenzoic Acid Mushroom TyrosinaseL-tyrosine0.98 ± 0.042[1]Competitive[1]
2-Fluoro-4-hydroxybenzoic Acid Mushroom TyrosinaseL-tyrosineData not availableNot determined

Logical Relationship of the Comparison

The following diagram illustrates the logical framework for comparing the inhibitory effects of fluorinated and non-fluorinated hydroxybenzoates, highlighting the missing experimental data for the fluorinated analog.

Comparative Logic: Fluorinated vs. Non-Fluorinated Hydroxybenzoate cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Known IC50 IC50 = 0.98 mM 4-Hydroxybenzoic Acid->Known IC50 Experimental Data Comparative Analysis Comparative Analysis Known IC50->Comparative Analysis 2-Fluoro-4-hydroxybenzoic Acid 2-Fluoro-4-hydroxybenzoic Acid Unknown IC50 IC50 = ? 2-Fluoro-4-hydroxybenzoic Acid->Unknown IC50 Requires Experimentation Unknown IC50->Comparative Analysis Conclusion Conclusion Comparative Analysis->Conclusion Informs Structure-Activity Relationship

Caption: Logical flow for comparing hydroxybenzoate inhibitors.

Experimental Protocols

To ensure the reproducibility of comparative studies, a detailed and standardized experimental protocol is essential. Below is a methodology for the in vitro tyrosinase inhibition assay.

In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (4-hydroxybenzoic acid, 2-fluoro-4-hydroxybenzoic acid)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Solution Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer. This solution should be prepared fresh.

    • Prepare a 10 mM stock solution of L-DOPA in the sodium phosphate buffer. Prepare this solution fresh.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of the sodium phosphate buffer.

    • Add 20 µL of various concentrations of the test compounds or the positive control (kojic acid) to the respective wells. For the negative control, add 20 µL of buffer.

    • Add 20 µL of the mushroom tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to take readings every minute for a total of 20 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (velocity, V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the comparative evaluation of fluorinated and non-fluorinated hydroxybenzoates as tyrosinase inhibitors.

Workflow for Tyrosinase Inhibition Assay Start Start Prepare Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions - Buffer Start->Prepare Reagents Plate Setup Set up 96-well plate: - Buffer - Inhibitor/Control - Tyrosinase Prepare Reagents->Plate Setup Pre-incubation Pre-incubate at 25°C for 10 min Plate Setup->Pre-incubation Initiate Reaction Add L-DOPA to all wells Pre-incubation->Initiate Reaction Measure Absorbance Measure Absorbance at 475 nm (kinetic read for 20 min) Initiate Reaction->Measure Absorbance Data Analysis Calculate Reaction Rates and % Inhibition Measure Absorbance->Data Analysis Determine IC50 Plot Dose-Response Curve and Determine IC50 Data Analysis->Determine IC50 End End Determine IC50->End

Caption: Experimental workflow for tyrosinase inhibition assay.

Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis signaling pathway, which is responsible for the production of melanin pigments in the skin. The inhibition of tyrosinase is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Melanogenesis Signaling Pathway and Tyrosinase Inhibition cluster_0 Melanocyte Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Inhibitor Hydroxybenzoate Inhibitor Inhibitor->Tyrosinase Inhibits

Caption: Tyrosinase's role in melanogenesis and its inhibition.

Discussion and Future Directions

The available data indicates that 4-hydroxybenzoic acid is a competitive inhibitor of mushroom tyrosinase.[1] Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. The introduction of a fluorine atom at the ortho-position (2-fluoro-4-hydroxybenzoic acid) is expected to influence its inhibitory activity through several mechanisms:

  • Electronic Effects: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring and the acidity of the phenolic hydroxyl and carboxylic acid groups. This could affect the binding interactions with amino acid residues in the active site of tyrosinase.

  • Steric Effects: The fluorine atom is relatively small, but its presence at the ortho-position could introduce steric hindrance that may either enhance or diminish the binding affinity for the enzyme's active site.

  • Hydrophobicity: Fluorination generally increases the lipophilicity of a molecule, which can impact its ability to cross cell membranes and access the enzyme.

To provide a conclusive comparison, further experimental studies are required to determine the IC50 value and the mechanism of inhibition of 2-fluoro-4-hydroxybenzoic acid on tyrosinase. Such studies would provide valuable insights into the structure-activity relationship of fluorinated hydroxybenzoates as tyrosinase inhibitors and guide the rational design of more potent and selective inhibitors for therapeutic and cosmetic applications.

References

Safety Operating Guide

Proper Disposal of Methyl 2-fluoro-4-hydroxybenzoate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of Methyl 2-fluoro-4-hydroxybenzoate (CAS No. 197507-22-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact. Due to its chemical properties as a fluorinated organic compound, specialized disposal protocols are required.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted with appropriate personal protective equipment to prevent exposure.

Summary of Hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The following step-by-step plan must be followed for the disposal of this compound and any materials contaminated with it.

  • Waste Collection:

    • All materials contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., weighing paper, pipette tips), and used PPE, must be collected as hazardous waste.[1]

    • Do not mix with non-hazardous waste or other incompatible waste streams.[1]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container.

    • The label must include the words "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (GHS07).

  • Waste Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Storage should be in a designated satellite accumulation area, in compliance with institutional and regulatory guidelines.

  • Disposal Method:

    • Do not dispose of this compound down the drain.

    • The recommended method of disposal for halogenated organic compounds is through a licensed hazardous waste disposal service.

    • High-temperature incineration is often the preferred method for the complete destruction of fluorinated organic compounds.

  • Institutional Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on hazardous waste pickup and disposal.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material and any contaminated solids into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate as Halogenated Organic Waste Start->Segregate Containerize Collect in Labeled Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Disposal Disposal by Licensed Hazardous Waste Vendor ContactEHS->Disposal End Proper Disposal Complete Disposal->End

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-fluoro-4-hydroxybenzoate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Pictogram: GHS07 (Exclamation Mark).

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is crucial to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] Fire/flame resistant and impervious clothing.[1]Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]Protects against inhalation of dust or vapors which may cause respiratory irritation.[1]

Handling and Storage Procedures

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[3]

Storage:

  • Store in a tightly closed container.[1][2]

  • Keep in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials and foodstuff containers.[1][3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if skin irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]

Disposal Plan

Proper disposal is necessary to prevent environmental contamination.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][5]

  • Do not let the chemical enter drains.[1]

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area B->C Start Work D Weigh/Measure Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Procedure Complete G Dispose of Waste in Accordance with Regulations F->G H Doff and Dispose/Clean PPE G->H I Wash Hands Thoroughly H->I J Store in a Tightly Sealed Container I->J Post-Work K Store in a Cool, Dry, Well-Ventilated Area J->K

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-fluoro-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-fluoro-4-hydroxybenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.